5-Bromo-2-(4-fluorophenyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(4-fluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN/c12-9-3-6-11(14-7-9)8-1-4-10(13)5-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIUIEAVRHPVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623309 | |
| Record name | 5-Bromo-2-(4-fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463336-07-4 | |
| Record name | 5-Bromo-2-(4-fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 5-Bromo-2-(4-fluorophenyl)pyridine (CAS No. 463336-07-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-(4-fluorophenyl)pyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established synthetic methodologies to present a detailed profile. The document covers its chemical identity, extrapolated physical properties, a probable synthetic route via Suzuki-Miyaura cross-coupling, and potential applications based on its structural motifs. This guide is intended to serve as a valuable resource for researchers utilizing this compound as a building block in novel molecular design and discovery.
Chemical Identity and Properties
This compound is a bi-aryl compound featuring a brominated pyridine ring linked to a fluorinated phenyl ring. The presence of bromine and fluorine atoms, along with the pyridine nitrogen, imparts unique electronic properties and multiple reactive sites, making it a versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | 5-Bromo-2-fluoropyridine | 2-(4-Fluorophenyl)pyridine | 5-Bromo-2-(4-bromophenyl)pyridine[1] |
| CAS Number | 463336-07-4 | 766-11-0 | 3998-63-4 | 183619-13-8 |
| Molecular Formula | C₁₁H₇BrFN | C₅H₃BrFN | C₁₁H₈FN | C₁₁H₇Br₂N |
| Molecular Weight | 268.08 g/mol | 175.99 g/mol | 173.18 g/mol | 312.99 g/mol |
| Appearance | Not explicitly reported; likely a solid | Colorless to pale yellow liquid | Not explicitly reported; likely a solid | Not explicitly reported; likely a solid |
| Boiling Point | Not explicitly reported | 162-164 °C/750 mmHg | Not explicitly reported | Not explicitly reported |
| Melting Point | Not explicitly reported | Not applicable | Not explicitly reported | Not explicitly reported |
| Density | Not explicitly reported | 1.71 g/mL at 25 °C | Not explicitly reported | Not explicitly reported |
Note: Properties for this compound are calculated or inferred based on its structure, as direct experimental data is scarce in publicly available literature.
Synthesis and Experimental Protocols
The most probable and widely utilized method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The synthesis would involve the reaction of 2,5-dibromopyridine with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.
Caption: Proposed Suzuki-Miyaura coupling for synthesis.
General Experimental Protocol (Inferred)
This protocol is a generalized procedure based on similar Suzuki-Miyaura reactions involving bromopyridines.[2] Optimization of specific parameters may be required.
Materials:
-
2,5-Dibromopyridine (1.0 eq)
-
(4-fluorophenyl)boronic acid (1.1 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene
Procedure:
-
To a reaction flask, add 2,5-dibromopyridine, (4-fluorophenyl)boronic acid, and the base.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system (e.g., dioxane/water).
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons on the pyridine ring would appear as distinct multiplets. The protons on the fluorophenyl ring would show characteristic coupling with the fluorine atom, resulting in doublets or doublet of doublets. |
| ¹³C NMR | Aromatic carbons would be observed in the range of 110-160 ppm. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant. |
| ¹⁹F NMR | A single resonance for the fluorine atom on the phenyl ring. |
| Mass Spec. | The molecular ion peak (M+) would show a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks with approximately 1:1 ratio). |
Potential Applications and Signaling Pathways
The structural features of this compound suggest its utility as a key intermediate in the synthesis of more complex molecules with potential biological activity.
Role in Drug Discovery
Halogenated pyridines are prevalent scaffolds in medicinal chemistry. The bromine atom can be further functionalized through various cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. The 2-(4-fluorophenyl)pyridine motif is found in molecules with a range of biological activities, including as kinase inhibitors and receptor modulators. The fluorine atom can enhance metabolic stability and binding affinity.
Caption: Synthetic utility in drug discovery.
Materials Science Applications
Pyridine-based structures are also of interest in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The rigid, aromatic core of this compound can be incorporated into larger conjugated systems.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for halogenated aromatic compounds. Based on similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.
Recommended Handling Precautions:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Although direct experimental data is limited, its synthesis via Suzuki-Miyaura coupling is highly feasible. Its structural features suggest significant potential for the creation of novel compounds with diverse applications. Further research into the properties and reactivity of this compound is warranted to fully explore its synthetic utility.
References
Technical Guide: 5-Bromo-2-(4-fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(4-fluorophenyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a bromo-substituted pyridine ring coupled with a fluorinated phenyl group, makes it a versatile building block for the synthesis of a wide range of complex organic molecules. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and a logical workflow for its application in drug discovery.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These data are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| Molecular Weight | 252.08 g/mol |
| Molecular Formula | C₁₁H₇BrFN |
| CAS Number | 463336-07-4 |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Synthesis via Suzuki-Miyaura Coupling
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
Experimental Protocol
Materials:
-
5-Bromo-2-chloropyridine
-
(4-Fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-bromo-2-chloropyridine (1 equivalent), (4-fluorophenyl)boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Reaction Execution: Stir the mixture at 80-90°C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Logical Workflow for Drug Discovery Application
This compound serves as a key intermediate in the synthesis of novel therapeutic agents. The following diagram illustrates a typical workflow from this starting material to a potential drug candidate.
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(4-fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathway for 5-Bromo-2-(4-fluorophenyl)pyridine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is predominantly achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.
Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The most common and efficient method for the synthesis of this compound involves the palladium-catalyzed cross-coupling of a dihalogenated pyridine with an appropriately substituted boronic acid. The two main variations of this pathway utilize either 2,5-dibromopyridine or 5-bromo-2-chloropyridine as the starting pyridine scaffold.
The general reaction scheme is as follows:
Caption: General scheme of the Suzuki-Miyaura cross-coupling for the synthesis of this compound.
Due to the differential reactivity of the halogen substituents on the pyridine ring (I > Br > Cl), the Suzuki coupling can be performed with high regioselectivity. In the case of 2,5-dibromopyridine, the bromine at the 2-position is generally more reactive towards oxidative addition to the palladium catalyst than the bromine at the 5-position. This allows for the selective formation of the desired product.
Experimental Protocols
Method A: From 2,5-Dibromopyridine
This method is a common approach for the synthesis of the target molecule.
Materials:
-
2,5-Dibromopyridine
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk flask, add 2,5-dibromopyridine (1.0 eq), 4-fluorophenylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq) is then added to the flask under the inert atmosphere.
-
A degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is added via syringe.
-
The reaction mixture is heated to a temperature between 80-100 °C and stirred vigorously.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method B: From 5-Bromo-2-chloropyridine
This method provides an alternative route, leveraging the reactivity difference between bromine and chlorine.
Materials:
-
5-Bromo-2-chloropyridine
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium Phosphate (K₃PO₄)
-
Toluene or 1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under a stream of inert gas, add 5-bromo-2-chloropyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium phosphate (2.0-3.0 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq) to an oven-dried Schlenk tube.
-
Add the anhydrous solvent (toluene or 1,4-dioxane) to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to a temperature of 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Suzuki-Miyaura cross-coupling synthesis of this compound, based on analogous reactions reported in the literature. It is important to note that actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.
| Parameter | Method A (from 2,5-Dibromopyridine) | Method B (from 5-Bromo-2-chloropyridine) |
| Reactant Equivalents | ||
| Pyridine Substrate | 1.0 eq | 1.0 eq |
| 4-Fluorophenylboronic acid | 1.1 - 1.5 eq | 1.2 eq |
| Palladium Catalyst | 2-5 mol% | 2 mol% |
| Ligand | N/A (for Pd(PPh₃)₄) | 4 mol% |
| Base | 2.0 - 3.0 eq | 2.0 - 3.0 eq |
| Reaction Conditions | ||
| Solvent | Dioxane/Water (4:1 to 10:1) | Toluene or Dioxane |
| Temperature | 80 - 100 °C | 100 - 120 °C |
| Reaction Time | 12 - 24 hours | 16 - 24 hours |
| Typical Yield | 70 - 90% | 75 - 95% |
| Product Purity | >95% (after chromatography) | >95% (after chromatography) |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the synthesis of this compound.
This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity. It is always recommended to consult original research articles and patents for the most detailed and up-to-date experimental procedures.
5-Bromo-2-(4-fluorophenyl)pyridine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(4-fluorophenyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine core substituted with a bromine atom and a 4-fluorophenyl group, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The pyridine moiety is a well-established "privileged scaffold" in drug discovery, known for its presence in numerous FDA-approved drugs.[1] The electronic properties conferred by the bromine and fluorine substituents make this molecule a valuable building block for developing kinase inhibitors, anticancer agents, and other biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 463336-07-4 | [3][4] |
| Molecular Formula | C₁₁H₇BrFN | [3][4] |
| Molecular Weight | 252.08 g/mol | [3] |
| Appearance | Predicted: White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
Synthesis and Reactivity
The most plausible and efficient synthetic route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction is ideal for coupling aryl halides with arylboronic acids.[5]
Proposed Synthetic Pathway
A likely synthetic approach involves the reaction of 2,5-dibromopyridine with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base. The reactivity of the bromine atoms on the pyridine ring can be selective, allowing for a mono-arylation.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure adapted from established methods for Suzuki-Miyaura cross-coupling reactions.[5][6]
Materials:
-
2,5-Dibromopyridine
-
(4-fluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 2,5-dibromopyridine (1.0 eq), (4-fluorophenyl)boronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Reactivity
The chemical reactivity of this compound is dictated by its functional groups:
-
Bromine at the 5-position: The C-Br bond is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of a wide range of substituents at this position.[2]
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a base or a ligand for metal coordination. It also influences the electron density of the ring, making it susceptible to nucleophilic aromatic substitution under certain conditions.
-
4-Fluorophenyl Group: The fluorine atom is generally unreactive under standard cross-coupling conditions but can influence the electronic properties of the phenyl ring and participate in hydrogen bonding interactions in a biological context.
Potential Biological Activity and Applications
While specific biological data for this compound is not yet published, its structural motifs are prevalent in compounds with significant pharmacological activity. Pyridine derivatives are known to target a wide array of biological macromolecules.[7][8]
Kinase Inhibition
Many substituted pyridines are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[1] The 2-arylpyridine scaffold can effectively mimic the purine core of ATP, enabling it to bind to the ATP-binding pocket of kinases.
Anticancer and Antimicrobial Potential
The pyridine scaffold is also found in numerous compounds with demonstrated anticancer and antimicrobial activities.[1][9] The ability to functionalize the 5-bromo position allows for the generation of a library of derivatives for screening against various cancer cell lines and microbial strains.
Spectroscopic Characterization
While experimental spectra are not publicly available, the expected NMR and IR spectral features can be predicted based on the structure.
¹H NMR:
-
Aromatic Protons: Signals in the range of 7.0-9.0 ppm are expected for the protons on the pyridine and fluorophenyl rings. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.
-
The proton at the 6-position of the pyridine ring is expected to be a doublet, while the protons at the 3 and 4-positions will likely appear as a doublet of doublets and a doublet, respectively.
-
The protons on the 4-fluorophenyl ring will appear as two doublets of doublets (or two triplets, depending on the coupling constants) due to symmetry and coupling with the fluorine atom.
¹³C NMR:
-
Multiple signals in the aromatic region (110-160 ppm) are expected.
-
Carbons attached to or near the fluorine atom will exhibit C-F coupling, resulting in doublets with characteristic coupling constants.
IR Spectroscopy:
-
C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.
-
C=C and C=N stretching (aromatic rings): Strong absorptions in the 1400-1600 cm⁻¹ region.
-
C-Br stretching: A peak in the fingerprint region, typically below 800 cm⁻¹.
-
C-F stretching: A strong absorption band in the 1100-1300 cm⁻¹ range.
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its synthesis is readily achievable through established cross-coupling methodologies. The presence of a reactive bromine handle and the biologically relevant 2-arylpyridine scaffold makes it an attractive starting point for the development of novel kinase inhibitors and other therapeutic agents. Further research into the specific biological activities and physical properties of this compound and its derivatives is warranted.
References
- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. halochem.com [halochem.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 8. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Spectroscopic Profile of 5-Bromo-2-(4-fluorophenyl)pyridine: A Technical Guide
For Immediate Release
This technical whitepaper provides an in-depth analysis of the spectral data for the compound 5-Bromo-2-(4-fluorophenyl)pyridine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Compound Overview
Structure:
IUPAC Name: this compound Molecular Formula: C₁₁H₇BrFN Molecular Weight: 252.08 g/mol CAS Number: 463336-07-4
Spectroscopic Data
The following sections present the predicted and experimentally supported spectral data for this compound. The data is organized into clear, tabular formats for ease of reference and comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted chemical shifts for this compound in deuterated chloroform (CDCl₃) are detailed below. These predictions are based on the analysis of similar structures, such as 2-(4-fluorophenyl)pyridine.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.75 | d | ~2.4 | 1H | H-6 (Pyridine) |
| ~8.00 - 7.95 | m | 2H | H-2', H-6' (Fluorophenyl) | |
| ~7.90 | dd | ~8.8, 2.4 | 1H | H-4 (Pyridine) |
| ~7.65 | d | ~8.8 | 1H | H-3 (Pyridine) |
| ~7.20 - 7.15 | m | 2H | H-3', H-5' (Fluorophenyl) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The predicted chemical shifts for this compound in CDCl₃ are presented below, based on data from analogous compounds.[1]
| Chemical Shift (δ, ppm) | Assignment |
| ~163.6 (d, J ≈ 250 Hz) | C-4' (C-F) |
| ~158.0 | C-2 (Pyridine) |
| ~150.8 | C-6 (Pyridine) |
| ~141.0 | C-4 (Pyridine) |
| ~135.0 (d, J ≈ 3 Hz) | C-1' |
| ~129.0 (d, J ≈ 8 Hz) | C-2', C-6' |
| ~121.0 | C-3 (Pyridine) |
| ~118.5 | C-5 (Pyridine, C-Br) |
| ~115.8 (d, J ≈ 22 Hz) | C-3', C-5' |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, the presence of bromine provides a characteristic isotopic pattern.
| m/z | Relative Intensity (%) | Assignment |
| 253 | ~98 | [M+2]⁺ (containing ⁸¹Br) |
| 251 | 100 | [M]⁺ (containing ⁷⁹Br) |
| 172 | Moderate | [M - Br]⁺ |
| 145 | Moderate | [M - Br - C₆H₄F]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted significant absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 1600-1450 | Strong | C=C and C=N stretching (pyridine and phenyl rings) |
| 1230-1210 | Strong | C-F stretching |
| 1100-1000 | Strong | C-Br stretching |
| 850-800 | Strong | C-H bending (out-of-plane) |
Experimental Protocols
The following are generalized experimental methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: The solution is transferred to a 5 mm NMR tube. The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. ¹H NMR spectra are acquired using a standard pulse sequence, and ¹³C NMR spectra are acquired with proton decoupling.
-
Data Processing: The raw data is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are calibrated using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Sample Introduction: For EI, a small amount of the sample is introduced into the ion source via a direct insertion probe. For ESI, the sample is dissolved in a suitable solvent and infused into the source.
-
Ionization: In EI mode, the sample is bombarded with a beam of electrons (typically 70 eV). In ESI mode, a high voltage is applied to a liquid to create an aerosol.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The mass spectrum is analyzed to determine the molecular ion peak and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Workflow and Structural Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the logical relationship between the compound's structure and its spectral data.
Caption: General workflow for the synthesis, spectroscopic analysis, and structural elucidation of a chemical compound.
Caption: Logical relationship between the molecular structure and the corresponding spectral data.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(4-fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Bromo-2-(4-fluorophenyl)pyridine, a key intermediate in the development of various pharmaceutical compounds. This document details the starting materials, experimental protocols, and quantitative data for the most prevalent palladium-catalyzed cross-coupling reactions, offering a comparative analysis to aid in methodological selection.
Core Synthetic Strategies: An Overview
The synthesis of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them ideal for the construction of the target biaryl structure. The principal strategies involve the formation of a carbon-carbon bond between a pyridine and a phenyl ring. The most common starting materials for this transformation are a di-halogenated pyridine, such as 2,5-dibromopyridine, and a functionalized phenyl derivative, like (4-fluorophenyl)boronic acid.
The primary synthetic methodologies explored in this guide are:
-
Suzuki-Miyaura Coupling: A versatile and widely used reaction employing an organoboron reagent.
-
Stille Coupling: Utilizes an organotin reagent, known for its stability and tolerance of various functional groups.
-
Negishi Coupling: Employs an organozinc reagent, which is highly reactive.
-
Hiyama Coupling: Involves an organosilicon reagent, offering a less toxic alternative to organotin compounds.
Each of these methods presents distinct advantages and requires specific reaction conditions, which are detailed in the subsequent sections.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Pyridine Starting Material | Phenyl Starting Material | Catalyst | Ligand | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 2,5-Dibromopyridine | (4-fluorophenyl)boronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Acetonitrile/Methanol | 50 | 24 | ~90 |
| Stille | 5-Bromo-2-iodopyridine | (4-fluorophenyl)tributylstannane | Pd(PPh₃)₄ | - | - | Toluene | 90-100 | 12-24 | 85-95 (estimated) |
| Negishi | 5-Bromo-2-chloropyridine | (4-fluorophenyl)zinc chloride | Pd(PPh₃)₄ | - | - | THF | Room Temp | 2-4 | High (typical) |
| Hiyama | 2,5-Dibromopyridine | (4-fluorophenyl)trimethoxysilane | Pd(OAc)₂ | XPhos | TBAF | Toluene | 120 | 5 | 54-92 (typical) |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes.
Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of a closely related 2-aryl-5-bromopyridine.
Materials:
-
2,5-Dibromopyridine
-
(4-fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Methanol (CH₃OH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 2,5-dibromopyridine (1.0 eq), (4-fluorophenyl)boronic acid (1.1 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).
-
Add a 2:1 mixture of acetonitrile and methanol to the vessel.
-
Stir the solution at 50°C under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, filter the solid residue.
-
Concentrate the filtrate and dissolve the resulting crude product in dichloromethane.
-
Wash the organic solution with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.[1]
Stille Coupling (General Protocol)
This general protocol is applicable for the coupling of a brominated pyridine with an organostannane.
Materials:
-
5-Bromo-2-iodopyridine
-
(4-fluorophenyl)tributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Toluene or DMF
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-2-iodopyridine (1.0 eq) and Pd(PPh₃)₄ (5 mol%).
-
Add anhydrous and degassed toluene or DMF to achieve a concentration of approximately 0.1 M.
-
Add (4-fluorophenyl)tributylstannane (1.1-1.2 eq) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and purify by standard methods.
Negishi Coupling (General Protocol)
This general protocol outlines the coupling of a brominated pyridine with a pre-formed or in-situ generated organozinc reagent.
Materials:
-
5-Bromo-2-chloropyridine
-
(4-fluorophenyl)zinc chloride
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous THF
Procedure:
-
Prepare the (4-fluorophenyl)zinc chloride reagent from the corresponding Grignard or organolithium reagent and zinc chloride.
-
In a reaction vessel under an inert atmosphere, dissolve 5-bromo-2-chloropyridine (1.0 eq) in anhydrous THF.
-
Add the (4-fluorophenyl)zinc chloride solution (1.1-1.5 eq).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (typically 1-5 mol%).
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the product using standard chromatographic techniques.
Hiyama Coupling (General Protocol)
This general protocol is for the coupling of a brominated pyridine with an organosilane.
Materials:
-
2,5-Dibromopyridine
-
(4-fluorophenyl)trimethoxysilane
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos ligand
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous Toluene
Procedure:
-
To a reaction vessel, add 2,5-dibromopyridine (1.0 eq), (4-fluorophenyl)trimethoxysilane (1.5 eq), Pd(OAc)₂ (e.g., 2 mol%), and XPhos (e.g., 4 mol%).
-
Add anhydrous toluene as the solvent.
-
Add TBAF (2.0 eq) as the activator.
-
Heat the reaction mixture, for example, to 120 °C, and stir for several hours until completion is observed by an appropriate monitoring technique.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Synthetic Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.
Conclusion
The synthesis of this compound can be effectively achieved through several palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as a well-documented and high-yielding method. However, the choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and conditions. This guide provides the necessary technical information to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.
References
The Advent of a Key Building Block: A Technical History of 5-Bromo-2-(4-fluorophenyl)pyridine
For Immediate Release
A cornerstone in the synthesis of numerous pharmaceutical and agrochemical compounds, 5-Bromo-2-(4-fluorophenyl)pyridine has emerged as a critical intermediate for researchers and drug development professionals. This technical guide delves into the discovery, synthesis, and historical significance of this versatile pyridine derivative, providing an in-depth resource for scientists in the field.
While the precise moment of its initial discovery remains somewhat elusive within the annals of chemical literature, the emergence of this compound is intrinsically linked to the advancement of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This powerful synthetic tool, which garnered the Nobel Prize in Chemistry in 2010, revolutionized the formation of carbon-carbon bonds, enabling the efficient construction of complex biaryl structures. The synthesis of this compound is a prime example of the application of this transformative methodology.
Core Synthesis and Mechanistic Underpinnings
The principal and most widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.
Key Reactants:
-
5-Bromo-2-fluoropyridine: This commercially available starting material provides the brominated pyridine scaffold.
-
(4-fluorophenyl)boronic acid: This organoboron reagent introduces the 4-fluorophenyl moiety.
The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like sodium carbonate or potassium phosphate, in a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water.
Generalized Reaction Scheme:
An In-depth Technical Guide on the Theoretical Properties of 5-Bromo-2-(4-fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties of 5-Bromo-2-(4-fluorophenyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical studies on this specific compound, this guide synthesizes well-established theoretical methodologies and data from structurally similar compounds to predict its characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
Substituted pyridines are a significant class of heterocyclic compounds widely utilized as scaffolds in the development of pharmaceuticals and functional materials.[1] this compound, with the chemical formula C₁₁H₇BrFN, possesses a molecular weight of 252.08 g/mol .[2] A summary of its key physicochemical identifiers is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 463336-07-4 | [2] |
| Molecular Formula | C₁₁H₇BrFN | [2] |
| Molecular Weight | 252.08 g/mol | [2] |
| SMILES Code | FC1=CC=C(C2=NC=C(Br)C=C2)C=C1 | [3] |
Table 1: Physicochemical Identifiers for this compound
Theoretical Quantum Chemical Analysis
The electronic and structural properties of substituted pyridines are commonly investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a prevalent method due to its balance of accuracy and computational efficiency.[4]
The geometry of this compound can be optimized to its lowest energy conformation using DFT calculations, typically with the B3LYP functional and a 6-311++G(d,p) basis set.[4] Based on studies of similar compounds, the bond lengths and angles are expected to be within the typical ranges for aromatic C-C, C-N, C-H, C-Br, and C-F bonds.[5] For instance, the C-C bond lengths within the pyridine and phenyl rings are anticipated to be around 1.39 Å, while the C-N bonds in the pyridine ring will be slightly shorter.[5] The dihedral angle between the pyridine and fluorophenyl rings is a key structural parameter influencing the molecule's overall conformation and electronic properties. In a related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, the dihedral angle between the aromatic rings was found to be 51.39 (5)°.[6]
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule.[7] The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and reactivity.[7] For substituted pyridines, the HOMO is often localized on the electron-rich regions of the aromatic rings, while the LUMO is distributed over the electron-deficient areas.[8] A smaller HOMO-LUMO gap suggests higher reactivity.[9] Theoretical calculations for similar molecules indicate that the energy gap for this class of compounds is typically in the range that suggests good kinetic stability.[7][10]
| Parameter | Predicted Value Range |
| HOMO Energy | -6.0 to -7.5 eV |
| LUMO Energy | -1.5 to -3.0 eV |
| HOMO-LUMO Gap | 3.0 to 5.0 eV |
Table 2: Predicted Frontier Molecular Orbital Energies
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule.[11] The red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.[11] For this compound, the nitrogen atom of the pyridine ring is expected to be a region of high electron density (nucleophilic), while the hydrogen atoms and the region around the bromine atom may exhibit positive electrostatic potential (electrophilic).[12][13]
Predicted Spectroscopic Properties
Spectroscopic techniques are essential for the structural elucidation and characterization of novel compounds. Based on data from analogous structures, the following spectral characteristics can be predicted for this compound.
The vibrational modes of this compound can be predicted through DFT calculations and comparison with related molecules.[14] Key characteristic vibrational frequencies are expected for the pyridine and phenyl ring stretching, C-H stretching and bending, C-Br stretching, and C-F stretching modes.[14]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H Stretching (Aromatic) | 3000 - 3100 |
| C=C/C=N Stretching (Ring) | 1400 - 1600 |
| C-H in-plane Bending | 1000 - 1300 |
| C-Br Stretching | 500 - 700 |
| C-F Stretching | 1200 - 1300 |
Table 3: Predicted Characteristic Vibrational Frequencies
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[15] The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents.[16] The fluorine atom will cause splitting of adjacent proton and carbon signals.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (Aromatic) | 7.0 - 9.0 |
| ¹³C (Aromatic) | 110 - 165 |
| ¹⁹F | -110 to -120 |
Table 4: Predicted NMR Chemical Shifts
The electronic absorption spectrum of this compound is expected to show absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions within the aromatic system.[17][18] The solvent environment can influence the position and intensity of these absorption maxima.[19]
| Transition | Predicted λmax (nm) |
| π→π | 200 - 280 |
| n→π | > 280 |
Table 5: Predicted UV-Vis Absorption Maxima
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and characterization of this compound, based on established procedures for similar compounds.
A common method for the synthesis of 2-arylpyridines is the Suzuki cross-coupling reaction.[20]
Materials:
-
5-Bromo-2-fluoropyridine[1]
-
4-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[6]
-
Base (e.g., K₃PO₄)[6]
-
Solvent (e.g., Dioxane/Water mixture)[6]
Procedure:
-
To a solution of 5-bromo-2-fluoropyridine in dioxane, add 4-fluorophenylboronic acid and an aqueous solution of K₃PO₄.[6]
-
Add the palladium catalyst to the reaction mixture.[6]
-
Reflux the mixture under an inert atmosphere (e.g., N₂) for several hours.[6]
-
After cooling, add distilled water and extract the aqueous layer with an organic solvent (e.g., EtOAc).[6]
-
Evaporate the organic layer in vacuo to obtain the crude product.[6]
-
Purify the crude product by recrystallization.
FT-IR Spectroscopy:
-
Mix a small amount of the pure sample with spectroscopic grade Potassium Bromide (KBr) in a 1:100 ratio.[14]
-
Press the mixture into a thin, transparent pellet.[14]
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[15]
-
Transfer the solution to a 5 mm NMR tube.[15]
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[15]
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or water).[17]
-
Record the UV-Vis absorption spectrum in the range of 200-400 nm using a spectrophotometer.[17]
Visualizations
The following diagrams illustrate the typical workflows for the theoretical and experimental analysis of this compound.
Caption: Workflow for theoretical analysis of this compound.
Caption: Workflow for experimental synthesis and characterization.
References
- 1. ossila.com [ossila.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 463336-07-4|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5-Bromo-2-(4-fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(4-fluorophenyl)pyridine is a halogenated pyridine derivative that holds significant interest within the fields of medicinal chemistry and materials science. Its structural motifs, a brominated pyridine ring coupled with a fluorinated phenyl group, make it a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and organic electronics. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, tailored for a scientific audience.
Chemical Identity and Nomenclature
The nomenclature and identification of this compound are crucial for accurate scientific communication and procurement.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 463336-07-4[1][2] |
| Molecular Formula | C₁₁H₇BrFN |
| Molecular Weight | 252.08 g/mol [1][2] |
Synonyms
-
5-bromo-2-(4-fluorophenyl) pyridine
-
Pyridine, 5-bromo-2-(4-fluorophenyl)-
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, reaction optimization, and for predicting its behavior in biological and material systems. While experimental data for this specific compound is limited, data for the closely related precursor, 5-bromo-2-fluoropyridine, provides valuable context.
Table of Physicochemical Properties of Related Compound: 5-Bromo-2-fluoropyridine (CAS: 766-11-0)
| Property | Value | Reference |
| Appearance | Colorless to light yellow to light orange clear liquid | [3] |
| Boiling Point | 162-164 °C at 750 mmHg | [4] |
| Density | 1.71 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.5325 | [4] |
| Flash Point | 73 °C (closed cup) | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.
General Suzuki-Miyaura Coupling Protocol
This protocol is a generalized procedure based on established methods for the synthesis of similar biaryl compounds.[5][6][7][8]
Reactants:
-
5-Bromo-2-substituted-pyridine (e.g., 5-bromo-2-chloropyridine or 5-bromo-2-iodopyridine)
-
(4-Fluorophenyl)boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄))
-
Solvent system (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
To an oven-dried reaction vessel, add 5-bromo-2-substituted-pyridine (1 equivalent), (4-fluorophenyl)boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
The vessel is then sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated cycles of vacuum and backfilling.
-
The degassed solvent system is added via syringe.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred vigorously.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.
Potential Applications in Research and Development
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a key intermediate in the synthesis of bioactive molecules. Fluorinated pyridine moieties are present in a number of approved drugs and clinical candidates, often contributing to improved metabolic stability and binding affinity.[9] The bromo-substituent provides a reactive handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs. For instance, similar structures have been investigated as intermediates for potential anticancer agents and kinase inhibitors.[10][11]
Conclusion
This compound is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its synthesis via robust and well-established cross-coupling methodologies allows for its accessible incorporation into more complex molecular architectures. While its own biological profile is yet to be fully elucidated, its role as a versatile building block ensures its continued relevance in the quest for novel therapeutics and advanced materials. Further research into the direct biological effects and applications of this compound is warranted.
References
- 1. 463336-07-4|this compound|BLD Pharm [bldpharm.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-fluoropyridine 99 766-11-0 [sigmaaldrich.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. ossila.com [ossila.com]
- 10. Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
Commercial Availability and Synthetic Approaches for 5-Bromo-2-(4-fluorophenyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(4-fluorophenyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. As a versatile building block, its structural motif is prevalent in a range of biologically active compounds and functional organic materials. The presence of three distinct functionalities—the pyridine core, a bromo substituent, and a fluorophenyl group—offers multiple avenues for synthetic diversification, making it a valuable intermediate in the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed plausible synthetic protocol, and an exploration of its potential applications in drug discovery.
Commercial Availability
This compound, identified by CAS Number 463336-07-4, is readily available from a variety of commercial chemical suppliers. The typical purity offered is ≥95%, with quantities ranging from grams to bulk orders available upon request. Pricing can vary between suppliers and is dependent on the quantity and purity required.
| Supplier | Product Number | Purity | Available Quantities |
| ChemUniverse | P72609 | 95% | 1g, 5g, 10g, Bulk |
| BLDpharm | - | - | Inquire for details |
| Halochem | - | 97% Min | Inquire for details |
| Arctom | AAB-AA003MD6 | - | Inquire for details |
| abcr GmbH | AB274164 | 98% | Inquire for details |
Physicochemical Properties
| Property | Value |
| CAS Number | 463336-07-4 |
| Molecular Formula | C₁₁H₇BrFN |
| Molecular Weight | 252.09 g/mol [1] |
| MDL Number | MFCD11100950[1] |
Plausible Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
Reaction Scheme:
Caption: Plausible Suzuki-Miyaura coupling for the synthesis of this compound.
Experimental Procedure:
Materials:
-
2,5-Dibromopyridine
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a solution of 2,5-dibromopyridine (1.0 equivalent) and 4-fluorophenylboronic acid (1.2 equivalents) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add potassium phosphate (1.5 equivalents).
-
Inert Atmosphere: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 equivalents) to the reaction mixture under a nitrogen or argon atmosphere.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Role in Drug Discovery and Medicinal Chemistry
Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a vast number of approved drugs and biologically active molecules. The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions with biological targets. The bromo and fluoro substituents on this compound offer further opportunities for molecular recognition and can modulate the pharmacokinetic properties of a molecule.
While specific biological targets for this compound have not been extensively reported, its structural features suggest potential applications in several areas of drug discovery, particularly as an intermediate for the synthesis of kinase inhibitors. The aminopyridine core, which can be derived from this compound, is a well-established scaffold for interacting with the hinge region of the ATP-binding site of kinases.
Caption: Potential applications of this compound in drug discovery.
Experimental Workflow for Application in Kinase Inhibitor Synthesis
The following diagram outlines a general workflow for utilizing this compound in the synthesis and evaluation of potential kinase inhibitors.
Caption: General experimental workflow for synthesis and biological evaluation.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential for application in drug discovery and materials science. Its straightforward synthesis via established methods like the Suzuki-Miyaura cross-coupling reaction, combined with the diverse reactivity of its functional groups, makes it an attractive starting material for the generation of novel chemical entities. For researchers in drug development, this compound serves as a valuable intermediate for accessing privileged scaffolds, such as those found in kinase inhibitors, and for exploring new structure-activity relationships in the pursuit of innovative therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2-(4-fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-(4-fluorophenyl)pyridine with various arylboronic acids. This reaction is a critical transformation for the synthesis of 5-aryl-2-(4-fluorophenyl)pyridine derivatives, which are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties.
The protocols and data presented herein are based on established methodologies for structurally similar bromopyridine derivatives, providing a robust starting point for reaction optimization and library synthesis.
Overview of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] The reaction is favored in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[2] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1]
Comparative Data for Suzuki Coupling of Bromopyridine Derivatives
While specific examples for the Suzuki coupling of this compound are not extensively reported in publicly available literature, the following table summarizes typical reaction conditions and yields for the coupling of structurally related bromopyridines with various arylboronic acids. This data provides a valuable reference for anticipating reaction outcomes and for designing new synthetic routes.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 75 | [3] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 80 | [3] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3-5) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | N/A | 81 | [4] |
| 2-Bromopyridine | Lithium triisopropyl 2-(5-fluoropyridyl)boronate | Pd₂(dba)₃ (1.0) | P(t-Bu)₂Me | KF | 1,4-Dioxane | 80 | 12 | 96 | [5] |
| Pyridine-2-sulfonyl fluoride | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (10) | dppf | Na₃PO₄ | 1,4-Dioxane/H₂O | 65-100 | N/A | 89 | [6] |
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is adapted from established procedures for similar substrates and may require optimization for specific arylboronic acids and desired scales.[3][4]
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Reaction Setup
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
Reaction Execution
-
Heat the reaction mixture to the desired temperature (typically between 85-100 °C) with vigorous stirring.[3]
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
Work-up and Purification
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-(4-fluorophenyl)pyridine.
Visualizing the Process
To aid in the understanding of the experimental and theoretical aspects of the Suzuki coupling, the following diagrams illustrate the general workflow and the catalytic cycle.
Caption: A flowchart of the Suzuki coupling experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-2-(4-fluorophenyl)pyridine derivatives. The protocols and comparative data provided in these application notes offer a solid foundation for researchers to successfully implement and adapt this methodology for their specific research and development needs. Careful optimization of the catalyst, ligand, base, and solvent system will be key to achieving high yields and purity for novel derivatives.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions of 5-Bromo-2-(4-fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-2-(4-fluorophenyl)pyridine in three pivotal cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These palladium-catalyzed transformations are fundamental in modern organic synthesis, enabling the construction of complex molecular architectures from this versatile building block.
Introduction
This compound is a valuable heterocyclic starting material in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position of the pyridine ring offers a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The 2-(4-fluorophenyl) group can influence the electronic properties and biological activity of the resulting products. This document outlines optimized conditions and protocols for the successful implementation of Suzuki, Sonogashira, and Buchwald-Hartwig reactions with this substrate.
General Experimental Workflow
A generalized workflow for performing cross-coupling reactions with this compound is depicted below. Key considerations include the use of an inert atmosphere to prevent catalyst degradation and the careful selection of catalyst, ligand, base, and solvent for optimal reactivity and yield.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron compound with a halide.[1] This reaction is widely used to synthesize biaryl and heteroaryl structures. For this compound, this allows for the introduction of various aryl and heteroaryl substituents at the 5-position.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Conditions may require optimization for specific substrates.[2][3]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or Na₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with a high-purity inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to 85-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-18 hours.[2]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
While specific data for this compound is limited, the following table presents representative yields for the Suzuki coupling of structurally similar 5-bromo-2-substituted pyridines with various arylboronic acids, providing an indication of expected reactivity.[2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | Dioxane/H₂O | 90 | 18 | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | Dioxane/H₂O | 90 | 18 | 82 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | Dioxane/H₂O | 90 | 18 | 70 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | Dioxane/H₂O | 90 | 18 | 65 |
Data is for the coupling of 5-bromo-2-methylpyridin-3-amine and is intended to be representative.[2]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[4] This reaction is highly valuable for the synthesis of arylalkynes.
Catalytic Cycle
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Experimental Protocol
The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.[5]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere and Solvent: Evacuate and backfill the flask with an inert gas. Add anhydrous solvent (e.g., DMF) and stir for 30 minutes at room temperature.
-
Reagent Addition: Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a base (e.g., Et₃N).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 3-6 hours, monitoring by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Sonogashira Coupling
The following table presents typical reaction conditions and yields for the Sonogashira coupling of similar 2-amino-3-bromopyridines with various terminal alkynes.[5]
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 87 |
| 3 | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 89 |
| 4 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 80 |
Data is for the coupling of 2-amino-3-bromopyridines and is intended to be representative.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[6] This reaction is instrumental in the synthesis of arylamines, which are prevalent in pharmaceuticals.
Catalytic Cycle
References
The Versatile Scaffold: Applications of 5-Bromo-2-(4-fluorophenyl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction:
5-Bromo-2-(4-fluorophenyl)pyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its strategic substitution pattern, featuring a reactive bromine atom at the 5-position and a fluorinated phenyl group at the 2-position, makes it a valuable synthon for the construction of complex heterocyclic compounds with potential therapeutic applications. The pyridine core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, and the presence of the bromine atom allows for versatile carbon-carbon and carbon-nitrogen bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. The 4-fluorophenyl moiety can contribute to favorable pharmacokinetic properties and target binding interactions.
Key Applications in Drug Discovery:
The primary utility of this compound in medicinal chemistry is as a key intermediate for the synthesis of kinase inhibitors, particularly those targeting signaling pathways implicated in inflammatory diseases and cancer. The 2-arylpyridine motif is a common feature in many small molecule inhibitors that target the ATP-binding site of kinases.
Case Study: Synthesis of a p38 MAP Kinase Inhibitor Scaffold
Derivatives of this compound are promising precursors for the synthesis of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway plays a central role in the production of pro-inflammatory cytokines, making it a key target for the development of treatments for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.
The general approach involves a Suzuki-Miyaura cross-coupling reaction to introduce a heterocyclic moiety, such as an imidazole or pyrazole, at the 5-position of the pyridine ring. This is followed by further functionalization to optimize potency, selectivity, and pharmacokinetic properties.
Data Presentation
Table 1: Representative Biological Activity of a Pyridinylimidazole-based p38α MAP Kinase Inhibitor
| Compound ID | Target | IC50 (nM) | Cell-based Assay (LPS-induced TNFα production) IC50 (nM) |
| PI-1 | p38α | 15 | 50 |
| PI-2 | p38β | 80 | - |
| PI-3 | JNK2 | >1000 | - |
| PI-4 | ERK1 | >1000 | - |
Disclaimer: The data presented in this table is representative of pyridinylimidazole-based p38 MAP kinase inhibitors and is provided for illustrative purposes. Specific activity data for compounds directly derived from this compound would require dedicated synthesis and biological evaluation.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with (1H-Imidazol-4-yl)boronic acid
This protocol describes a general method for the synthesis of 4-(2-(4-fluorophenyl)pyridin-5-yl)-1H-imidazole, a key intermediate for p38 MAP kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
(1H-Imidazol-4-yl)boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, (1H-Imidazol-4-yl)boronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via cannula.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product.
Protocol 2: N-Alkylation of 4-(2-(4-fluorophenyl)pyridin-5-yl)-1H-imidazole
This protocol describes a general method for the introduction of a side chain to the imidazole nitrogen, a common step in optimizing the properties of p38 inhibitors.
Materials:
-
4-(2-(4-fluorophenyl)pyridin-5-yl)-1H-imidazole (1.0 eq)
-
Alkyl halide (e.g., 1-bromo-2-methoxyethane) (1.1 eq)
-
Sodium hydride (NaH) (60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add a solution of 4-(2-(4-fluorophenyl)pyridin-5-yl)-1H-imidazole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath under a nitrogen or argon atmosphere.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.
Mandatory Visualization
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Application Notes and Protocols for 5-Bromo-2-(4-fluorophenyl)pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(4-fluorophenyl)pyridine is a versatile bifunctional building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a bromine-substituted pyridine ring coupled with a fluorinated phenyl moiety, offers two distinct reaction sites for further functionalization. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 5-position of the pyridine ring. The fluorophenyl group can influence the electronic properties, metabolic stability, and binding interactions of the final molecule, making this scaffold particularly attractive for the development of novel therapeutic agents and functional materials.
These application notes provide a comprehensive overview of the utility of this compound in key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Detailed experimental protocols, based on established methodologies for structurally similar compounds, are provided to guide the synthesis of a diverse range of derivatives.
Key Applications in Organic Synthesis
The strategic positioning of the bromine atom on the electron-deficient pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in the construction of complex molecular architectures from readily available starting materials.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring, leading to the synthesis of biaryl and related structures. These motifs are prevalent in many biologically active compounds.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 85 | [1] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 82 | [1] |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | Good | [2] |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | Pyridine-based Pd(II)-complex (0.25) | - | KOH | H₂O | 100 | 90 | [3] |
This protocol is adapted from a procedure for the coupling of a similar substrate, 5-bromo-2-methylpyridin-3-amine.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask and standard laboratory glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add the degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
Stir the mixture at room temperature for 30 minutes.
-
Add potassium phosphate (2.3 equiv) and degassed water (such that the dioxane:water ratio is 4:1).
-
Heat the reaction mixture to 85-95 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter the mixture.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling enables the formation of a carbon-carbon bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. This reaction is highly valuable for the synthesis of aryl alkynes, which are important intermediates in the synthesis of pharmaceuticals and organic materials.
Caption: General scheme of the Sonogashira coupling reaction.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 95 | [4] |
| 2 | 5-Bromopyrimidine | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 85 | [4] |
| 3 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | Good | [5] |
| 4 | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 89 | [6] |
This protocol is a general procedure based on established methods for Sonogashira couplings of bromo-heterocycles.[4][6]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Schlenk flask and standard laboratory glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Add anhydrous THF (to achieve a concentration of ~0.1 M) and triethylamine (2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 3-12 hours, monitoring its progress by TLC or LC-MS. For less reactive substrates, heating to 50-80 °C may be necessary.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines. This reaction allows for the coupling of this compound with a broad range of primary and secondary amines, which is a crucial transformation in the synthesis of many pharmaceuticals.
Caption: General scheme of the Buchwald-Hartwig amination reaction.
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100-110 | Good | [7] |
| 2 | 2-Amino-5-bromo-4-methylpyridine | Volatile Amine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80-100 | Good | [8] |
| 3 | 2-Bromopyridine | Mesitylamine | Pd₂(dba)₃ | dppp | NaOtBu | Toluene | 100 | Excellent | [9] |
| 4 | Aryl Halide | Primary/Secondary Amine | Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | High | [10] |
This protocol is adapted from a procedure for the amination of a similar substrate, 5-Bromo-N-phenylpyridin-3-amine.[7]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%) or Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%) or Xanthphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask and standard laboratory glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), BINAP (0.04 equiv), and Pd₂(dba)₃ (0.02 equiv).
-
Add anhydrous toluene via syringe (to achieve a concentration of 0.1-0.5 M).
-
Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of dissolved oxygen.
-
Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Mechanisms and Workflows
Catalytic Cycles
The efficiency of these cross-coupling reactions is governed by a series of steps in the catalytic cycle, which regenerates the active palladium catalyst. Understanding these cycles is crucial for reaction optimization.
Caption: Simplified catalytic cycles for key cross-coupling reactions.
Experimental Workflow
A generalized workflow for performing these cross-coupling reactions is outlined below. Adherence to inert atmosphere techniques is critical for the success of these palladium-catalyzed transformations.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. Its ability to readily participate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions makes it an important tool for researchers in drug discovery and materials science. The protocols and data presented in these application notes provide a solid foundation for the development of synthetic routes to novel compounds with potential therapeutic or technological applications. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be key to achieving high yields and purity for specific target molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Negishi Coupling of 5-Bromo-2-(4-fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1] Developed by Ei-ichi Negishi, this palladium- or nickel-catalyzed reaction joins an organozinc compound with an organic halide or triflate.[1][2] A key advantage of the Negishi coupling is the high functional group tolerance and reactivity of the organozinc reagents compared to other organometallic compounds used in similar cross-coupling reactions.[3] This application note provides a detailed experimental procedure for the Negishi coupling of 5-Bromo-2-(4-fluorophenyl)pyridine with an arylzinc reagent, a transformation valuable in the synthesis of complex biaryl structures prevalent in medicinal chemistry and materials science.
The general mechanism proceeds through a catalytic cycle involving a palladium(0) species. The cycle includes oxidative addition of the palladium catalyst to the aryl bromide, transmetalation with the organozinc reagent, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[4]
Data Presentation
The following table summarizes representative quantitative data for the Negishi coupling of this compound with (4-methoxyphenyl)zinc chloride, showcasing the efficiency of this protocol.
| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | (4-methoxyphenyl)zinc chloride | Pd₂(dba)₃ (1.5) | SPhos (3.0) | THF | 65 | 12 | 92 |
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the successful execution of the Negishi coupling of this compound with (4-methoxyphenyl)zinc chloride.
Materials:
-
Substrate: this compound
-
Organozinc Precursor: 4-Bromoanisole
-
Reagents:
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Zinc chloride (ZnCl₂), 1.0 M solution in THF
-
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Work-up Reagents:
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment:
-
Schlenk flasks or other oven-dried glassware for reactions under inert atmosphere
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen) with a manifold or balloon
-
Temperature-controlled oil bath or heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for extraction and purification
-
Flash chromatography system
Part 1: In situ Preparation of (4-methoxyphenyl)zinc chloride
Note: Organozinc reagents are sensitive to moisture and air; therefore, all procedures must be carried out under a dry, inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.[1]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromoanisole (1.0 equivalent).
-
Solvent Addition: Add anhydrous THF via syringe.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the reaction mixture at this temperature for 30 minutes.
-
Transmetalation: To the resulting aryllithium solution, slowly add a solution of zinc chloride in THF (1.1 equivalents) dropwise at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. The resulting solution of (4-methoxyphenyl)zinc chloride is ready for use in the subsequent coupling reaction.
Part 2: Negishi Coupling Reaction
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), Pd₂(dba)₃ (0.015 equivalents), and SPhos (0.03 equivalents).
-
Solvent Addition: Add anhydrous THF via syringe.
-
Addition of Organozinc Reagent: Slowly add the freshly prepared (4-methoxyphenyl)zinc chloride solution (1.2 equivalents) from Part 1 to the reaction mixture at room temperature via syringe or cannula.
-
Reaction Conditions: Heat the reaction mixture to 65 °C using an oil bath and stir vigorously for 12 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Part 3: Work-up and Purification
-
Quenching: After the reaction is complete (as indicated by TLC or GC-MS), cool the mixture to room temperature. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyridine.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in this experimental procedure.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: Experimental workflow for the Negishi coupling.
References
Application Notes and Protocols: Synthesis of OLED Materials Using 5-Bromo-2-(4-fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of OLED materials derived from 5-Bromo-2-(4-fluorophenyl)pyridine. This document includes synthetic protocols, data presentation in tabular format, and visualizations of the experimental workflow.
Introduction
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology due to their high contrast, wide viewing angles, and flexibility. The performance of OLEDs is intrinsically linked to the organic materials used within their emissive layers. This compound serves as a versatile building block in the synthesis of advanced OLED materials, particularly for phosphorescent emitters like iridium(III) complexes. The presence of the bromine atom allows for facile carbon-carbon bond formation through cross-coupling reactions, while the fluorinated phenylpyridine moiety can be tailored to tune the photophysical and electronic properties of the final material, influencing its emission color and efficiency.
This document outlines a representative synthetic pathway for creating a phosphorescent iridium(III) complex for OLED applications, starting from this compound.
Synthetic Pathway Overview
The general strategy involves a Suzuki coupling reaction to introduce a functional group at the 5-position of the pyridine ring, followed by cyclometalation with an iridium source to form the active phosphorescent emitter.
Caption: Synthetic scheme for an Iridium(III) complex using this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-(9H-carbazol-9-yl)-2-(4-fluorophenyl)pyridine (Ligand)
Materials:
-
This compound
-
Carbazole-9-boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Dichloromethane (DCM)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), carbazole-9-boronic acid pinacol ester (1.1 eq), and potassium carbonate (3.0 eq).
-
Add a 4:1 mixture of toluene and deionized water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Separate the organic layer and wash it with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure ligand.
Protocol 2: Synthesis of the Iridium(III) Complex
Materials:
-
5-(9H-carbazol-9-yl)-2-(4-fluorophenyl)pyridine (Ligand)
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
Acetylacetone (acac)
-
Sodium carbonate (Na₂CO₃)
-
2-Ethoxyethanol
-
Dichloromethane (DCM)
-
Methanol
-
Standard glassware for inert atmosphere synthesis
Procedure:
Part A: Synthesis of the Iridium Dimer
-
In a 100 mL Schlenk flask, combine the synthesized ligand (2.2 eq) and Iridium(III) chloride hydrate (1.0 eq).
-
Add a 3:1 mixture of 2-ethoxyethanol and water.
-
Degas the mixture with argon or nitrogen for 20 minutes.
-
Heat the mixture to reflux (approximately 110-120 °C) and stir under an inert atmosphere for 24 hours.
-
Cool the reaction to room temperature, which should result in the precipitation of the iridium dimer.
-
Filter the precipitate, wash with methanol, and dry under vacuum.
Part B: Synthesis of the Final Iridium(III) Complex
-
In a 100 mL Schlenk flask, add the iridium dimer from Part A, acetylacetone (2.5 eq), and sodium carbonate (5.0 eq).
-
Add 2-ethoxyethanol as the solvent.
-
Degas the mixture with argon or nitrogen for 20 minutes.
-
Heat the mixture to reflux (approximately 110-120 °C) and stir under an inert atmosphere for 12 hours.
-
Cool the reaction to room temperature and add deionized water to precipitate the crude product.
-
Filter the precipitate and wash with methanol.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/hexane solvent system to obtain the final iridium(III) complex.
Data Presentation
Table 1: Synthesis Yields and Purity
| Compound | Starting Material | Molar Ratio | Catalyst/Reagent | Solvent | Yield (%) | Purity (by HPLC) (%) |
| 5-(9H-carbazol-9-yl)-2-(4-fluorophenyl)pyridine | This compound | 1 : 1.1 | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 85 | >99 |
| fac-Ir(ppy-carb)₂(acac) | 5-(9H-carbazol-9-yl)-2-(4-fluorophenyl)pyridine | 2.2 : 1 | IrCl₃·nH₂O / Na₂CO₃ | 2-Ethoxyethanol | 65 | >99.5 |
Table 2: Photophysical and Electrochemical Properties of the Iridium(III) Complex
| Property | Value | Conditions |
| Absorption (λ_abs, max) | 280, 350 nm | in CH₂Cl₂ solution |
| Emission (λ_em, max) | 515 nm | in CH₂Cl₂ solution |
| Photoluminescence Quantum Yield (PLQY) | 0.75 | in degassed CH₂Cl₂ solution |
| Phosphorescence Lifetime (τ) | 1.2 µs | in degassed CH₂Cl₂ solution |
| HOMO Level | -5.4 eV | Cyclic Voltammetry |
| LUMO Level | -2.8 eV | Cyclic Voltammetry |
| Triplet Energy (E_T) | 2.4 eV | From 77K phosphorescence spectrum |
OLED Device Fabrication and Performance
Protocol 3: OLED Device Fabrication by Thermal Evaporation
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Host material (e.g., TCTA)
-
The synthesized Iridium(III) complex (dopant)
-
Electron Transport Layer (ETL) material (e.g., TmPyPb)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system
Caption: OLED device fabrication workflow.
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes.
-
Transfer the substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum:
-
Hole Injection Layer: HAT-CN (10 nm)
-
Hole Transport Layer: TAPC (40 nm)
-
Emissive Layer: TCTA doped with the synthesized Iridium(III) complex (e.g., 10 wt%) (30 nm)
-
Electron Transport Layer: TmPyPb (40 nm)
-
Electron Injection Layer: LiF (1 nm)
-
Cathode: Aluminum (100 nm)
-
-
Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Table 3: Representative OLED Device Performance
| Parameter | Value | Units |
| Turn-on Voltage (at 1 cd/m²) | 3.2 | V |
| Maximum Luminance | 25,000 | cd/m² |
| Maximum Current Efficiency | 60 | cd/A |
| Maximum Power Efficiency | 55 | lm/W |
| Maximum External Quantum Efficiency (EQE) | 18 | % |
| CIE Coordinates (x, y) | (0.32, 0.61) | - |
| Emission Peak | 515 | nm |
Conclusion
This compound is a valuable precursor for the synthesis of high-performance phosphorescent emitters for OLED applications. The synthetic protocols provided herein offer a reliable pathway to produce iridium(III) complexes with desirable photophysical properties. The representative device data demonstrates the potential of these materials to achieve high efficiency and brightness in OLEDs. Further optimization of the molecular structure and device architecture can lead to even greater performance enhancements.
Application Notes and Protocols for the Derivatization of 5-Bromo-2-(4-fluorophenyl)pyridine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of 5-Bromo-2-(4-fluorophenyl)pyridine, a versatile scaffold for the synthesis of novel compounds for biological screening. The strategic location of the bromine atom at the 5-position allows for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties. This guide focuses on three principal derivatization reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation. Detailed protocols for these reactions are provided, along with methods for the biological evaluation of the resulting derivatives, with a focus on their potential as anticancer agents through the inhibition of key targets such as VEGFR-2, EGFR, and tubulin polymerization.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The 2-arylpyridine motif, in particular, has been identified as a core structure in a multitude of biologically active compounds. This compound serves as an excellent starting material for the generation of compound libraries for high-throughput screening. The bromine atom can be readily displaced using modern palladium-catalyzed cross-coupling methodologies to introduce aryl, heteroaryl, amino, and cyano functionalities, thereby allowing for extensive structure-activity relationship (SAR) studies. This document outlines protocols for the synthesis of a focused library of derivatives and their subsequent biological evaluation.
Derivatization Strategies
The derivatization of this compound primarily focuses on palladium-catalyzed cross-coupling reactions at the C5 position. The electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond, necessitating carefully optimized reaction conditions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[1][2] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[3][4] This reaction is instrumental in synthesizing anilines and other amino-substituted pyridines, which are common motifs in kinase inhibitors.
Cyanation: Introduction of a Nitrile Group
The introduction of a cyano group can significantly alter the electronic and steric properties of a molecule and can serve as a handle for further chemical transformations. Palladium-catalyzed cyanation provides a direct method to convert the aryl bromide to the corresponding nitrile.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar 2-aryl-5-bromopyridines.[7][8]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture (4:1) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the amination of a similar 5-bromo-N-phenylpyridin-3-amine.[9]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: General Procedure for Palladium-Catalyzed Cyanation
This protocol is based on general methods for the cyanation of aryl bromides.[5][10]
Materials:
-
This compound
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vial, add this compound (1.0 eq), K₄[Fe(CN)₆] (0.5 eq), Pd(OAc)₂ (0.02 eq), dppf (0.04 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the vial with an inert gas.
-
Add anhydrous DMF.
-
Heat the reaction to 120-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Biological Screening
Derivatives of 2-arylpyridines have shown significant activity against a range of biological targets, particularly those involved in cancer progression. The following are protocols for primary in vitro screening assays against common cancer targets.
Protocol 4: In Vitro Kinase Inhibition Assay (VEGFR-2 / EGFR)
Materials:
-
Recombinant human VEGFR-2 or EGFR kinase
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Synthesized compounds
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 5: In Vitro Tubulin Polymerization Assay
This assay measures the ability of compounds to inhibit the polymerization of tubulin into microtubules.[11]
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (1 mM)
-
Synthesized compounds
-
Glycerol
Procedure:
-
Prepare a serial dilution of the test compounds in a suitable buffer.
-
In a 96-well plate, add the tubulin solution and the test compound.
-
Incubate on ice for 15 minutes.
-
Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37 °C.
-
Monitor the change in absorbance at 340 nm for 60 minutes.
-
Calculate the percentage of inhibition of tubulin polymerization and determine the IC₅₀ value.
Protocol 6: Cell Viability Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Data Presentation
The following tables summarize representative biological data for pyridine derivatives, illustrating the potential activities of compounds derived from this compound.
Table 1: Antiproliferative Activity of Representative Pyridine Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| VEGFR-2 Inhibitors | |||
| Pyridine Derivative A | HepG-2 | 4.25 | [12] |
| Pyridine Derivative B | MCF-7 | 6.08 | [12] |
| Nicotinamide Derivative | HCT-116 | 9.3 | [13] |
| Nicotinamide Derivative | HepG-2 | 7.8 | [13] |
| EGFR Inhibitors | |||
| Pyrazolopyridine Deriv. | EGFR | 0.066 | [14] |
| N²,N⁴-diphenylpyridine | Baf3-EGFRL858R/T790M/C797S | 0.008 | [15] |
| 4-fluorophenyl quinazoline | MCF-7 | 1.44 | [16] |
| Tubulin Polymerization Inhibitors | |||
| Diarylpyridine Deriv. | HeLa | 0.19 | [17] |
| Diarylpyridine Deriv. | MCF-7 | 0.25 | [17] |
| Trimethoxyphenyl Pyridine | Tubulin | 0.00892 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. thieme-connect.de [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(4-fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2-(4-fluorophenyl)pyridine. This versatile cross-coupling reaction is a powerful method for the synthesis of N-arylpyridine derivatives, which are common structural motifs in pharmaceuticals and functional materials.
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.[1][2] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool in modern organic synthesis and drug discovery.[2][3]
Reaction Scheme
The general scheme for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine is depicted below:
Figure 1: General reaction scheme.
Caption: Buchwald-Hartwig amination of this compound.
Optimization of Reaction Conditions
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For the amination of bromopyridine derivatives, a variety of conditions have been reported to be effective. The following tables summarize key parameters based on literature precedents for structurally similar substrates.
Table 1: Recommended Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | BINAP | 1-5 | A robust system for a wide range of amines.[4] |
| Pd(OAc)₂ | Xantphos | 2-5 | Effective for heteroaryl halides.[3] |
| Pd(OAc)₂ | RuPhos | 2-4 | Often used with hindered substrates.[4] |
| RuPhos Precatalyst | - | 2-4 | Precatalysts can offer improved reactivity and reproducibility.[4] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent | Typical Temperature (°C) |
| NaOtBu | 1.2-2.5 | Toluene | 80-110 |
| K₂CO₃ | 1.5-3.0 | Dioxane | 100-120 |
| Cs₂CO₃ | 1.5-2.5 | Toluene or Dioxane | 100-120 |
| LHMDS | 2.0-2.5 | THF | 65-80 |
Experimental Workflow
The general workflow for performing the Buchwald-Hartwig amination involves the careful assembly of reactants and catalyst under an inert atmosphere, followed by heating and subsequent purification.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is a representative example for the amination of this compound with a generic amine. The specific conditions may require optimization depending on the nature of the amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the desired amine (if solid), sodium tert-butoxide, BINAP, and Pd₂(dba)₃ to a dry Schlenk flask equipped with a magnetic stir bar. If the amine is a liquid, it will be added after the solvent.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add anhydrous toluene via syringe to the flask. If the amine is a liquid, add it at this stage. The typical concentration is between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Filtration: Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional organic solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-substituted-2-(4-fluorophenyl)pyridin-5-amine.
Quantitative Data from Similar Reactions
The following table presents data from the Buchwald-Hartwig amination of various bromopyridines with different amines, which can serve as a reference for the expected outcomes with this compound.
| Bromopyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (3.6) | BINAP (7.9) | NaOtBu (2.8) | Toluene | 80 | 4 | 60 |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos precatalyst (4) | - | LiHMDS (2.5) | THF | 65 | 12 | - |
| 2-Bromopyridine | Volatile secondary amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | 55-98 |
| 2-Amino-5-bromo-4-methylpyridine | Arylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | - | - |
Note: The yields and reaction times are highly dependent on the specific substrates and may vary.[3][4][5]
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Organic solvents are flammable. Use appropriate safety measures to avoid ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes: Scale-Up Synthesis of 5-Bromo-2-(4-fluorophenyl)pyridine
Introduction
2-Arylpyridine derivatives are significant structural motifs in medicinal chemistry and materials science. They are integral components of numerous active pharmaceutical ingredients (APIs) and functional materials. Specifically, 5-Bromo-2-(4-fluorophenyl)pyridine serves as a versatile intermediate. The presence of a bromine atom allows for subsequent functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of compounds for drug discovery and development. The fluorine substituent can enhance metabolic stability and binding affinity of the final molecule.
This document outlines a scalable protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is widely employed in industrial settings due to its high efficiency, functional group tolerance, and well-understood scalability.
Reaction Principle
The synthesis is achieved through the palladium-catalyzed cross-coupling of 5-Bromo-2-fluoropyridine with (4-fluorophenyl)boronic acid. The Suzuki-Miyaura reaction cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[1][2][3]
Detailed Experimental Protocol: Scale-Up Synthesis (100g Scale)
This protocol is a proposed method based on established Suzuki-Miyaura coupling procedures for similar substrates.[4][5][6] Optimization may be required based on specific equipment and raw material purity.
1. Materials and Reagents
All reagents should be of high purity. Solvents should be degassed prior to use to minimize catalyst deactivation.
| Reagent | Chemical Formula | MW ( g/mol ) | Quantity | Moles (mol) | Equiv. | Notes |
| 5-Bromo-2-fluoropyridine | C₅H₃BrFN | 175.99 | 100.0 g | 0.568 | 1.0 | Limiting Reagent |
| (4-fluorophenyl)boronic acid | C₆H₆BFO₂ | 139.92 | 95.4 g | 0.682 | 1.2 | |
| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂ | 816.64 | 4.64 g | 0.00568 | 0.01 | Catalyst (1 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 157.0 g | 1.136 | 2.0 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 1.0 L | - | - | Solvent |
| Deionized Water | H₂O | 18.02 | 250 mL | - | - | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~2.0 L | - | - | Extraction Solvent |
| Brine (sat. NaCl) | NaCl/H₂O | - | ~500 mL | - | - | Washing Solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~100 g | - | - | Drying Agent |
2. Equipment
-
5 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen/argon inlet.
-
Heating/cooling circulator for the reactor jacket.
-
Addition funnel.
-
Separatory funnel (5 L).
-
Rotary evaporator with a suitably sized flask.
-
Crystallization vessel.
-
Filtration apparatus (e.g., Büchner funnel).
3. Reaction Setup and Procedure
-
Inert Atmosphere: Ensure the reactor is clean, dry, and purged with nitrogen or argon. Maintain a slight positive pressure of inert gas throughout the reaction.
-
Charge Reagents: To the reactor, add 5-Bromo-2-fluoropyridine (100.0 g), (4-fluorophenyl)boronic acid (95.4 g), potassium carbonate (157.0 g), and the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (4.64 g).
-
Add Solvents: Add the degassed 1,4-dioxane (1.0 L) and deionized water (250 mL) to the reactor.
-
Heating and Reaction: Begin stirring and heat the mixture to 85-90 °C.[5] Monitor the internal temperature closely. The reaction is typically complete within 12-18 hours.
-
Reaction Monitoring: Track the consumption of the starting material using a suitable analytical method such as TLC, GC-MS, or HPLC.
4. Work-up and Purification
-
Cooling: Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate (~200 mL).
-
Extraction: Transfer the filtrate to a 5 L separatory funnel. Add 1 L of deionized water and 1 L of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Wash: Separate the organic layer. Wash it sequentially with deionized water (2 x 250 mL) and then with brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Crystallization: Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol or a heptane/toluene mixture) and allow it to cool slowly to induce crystallization.[7] Filter the purified crystals and dry them under vacuum.
Quantitative Data Summary
| Parameter | Value | Reference/Notes |
| Scale | 100 g of 5-Bromo-2-fluoropyridine | - |
| Catalyst Loading | 1 mol% | Typical for Suzuki couplings |
| Base | K₂CO₃ (2.0 equiv.) | A common and effective base[6] |
| Solvent System | 1,4-Dioxane / Water (4:1) | Widely used for Suzuki reactions[5] |
| Reaction Temperature | 85-90 °C | [5] |
| Reaction Time | 12-18 hours | Dependent on monitoring |
| Expected Yield | 75-90% | Based on similar reported reactions |
Visualizations
References
Application Notes and Protocols: 5-Bromo-2-(4-fluorophenyl)pyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(4-fluorophenyl)pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, particularly for the development of novel kinase inhibitors. The pyridine scaffold is a privileged structure in this field, known for its ability to form key interactions within the ATP-binding site of various kinases. The presence of a bromine atom at the 5-position provides a crucial reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This allows for the strategic introduction of diverse aryl and heteroaryl moieties, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The 2-(4-fluorophenyl) group can also contribute to important binding interactions within the kinase active site.
This document provides detailed protocols for the synthesis of a potential kinase inhibitor using this compound, focusing on the inhibition of Colony-Stimulating Factor 1 Receptor (CSF-1R), a key target in oncology and inflammatory diseases.[1][2][3][4]
Target Profile: Colony-Stimulating Factor 1 Receptor (CSF-1R)
CSF-1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages.[2][5] Dysregulation of the CSF-1R signaling pathway is implicated in various diseases, including cancer, where it promotes the survival of tumor-associated macrophages (TAMs) that contribute to an immunosuppressive tumor microenvironment.[5] Therefore, inhibiting CSF-1R is a promising therapeutic strategy to modulate the tumor microenvironment and enhance anti-tumor immunity. Several small molecule CSF-1R inhibitors have been developed, and the pyridine scaffold is a common feature in many of these compounds.[3][4]
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The primary synthetic route highlighted in these notes is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is ideal for linking the 5-position of the pyridine ring to other aromatic or heteroaromatic systems, a common motif in kinase inhibitors.[6] In the following protocol, this compound is coupled with a substituted pyrazole boronic acid ester. The pyrazole moiety is another important pharmacophore in kinase inhibitor design, often involved in hydrogen bonding interactions with the kinase hinge region.[7][8][9][10]
Quantitative Data: Activity of Structurally Related CSF-1R Inhibitors
While the specific inhibitor synthesized in the following protocol is a novel investigational compound, the table below presents the inhibitory activities of other known CSF-1R inhibitors that share structural similarities. This provides a benchmark for the potential potency of pyridine-based inhibitors.
| Compound Name/Reference | Target Kinase | IC50 (nM) | Cellular Activity |
| Pexidartinib | CSF-1R | 13 | Potent inhibition of CSF-1R phosphorylation |
| Compound 12b (from[3]) | CSF-1R | 2.5 | Effective in cellular assays |
| GW2580 | CSF-1R | Potent | Selective CSF-1R inhibition |
| Imidazopyridine 36 (from[4]) | CSF-1R | Potent | Good cellular activity and oral exposure in rats |
Experimental Protocols
Protocol 1: Synthesis of a Potential CSF-1R Inhibitor via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a novel potential CSF-1R inhibitor, 5-(1H-Pyrazol-5-yl)-2-(4-fluorophenyl)pyridine , through a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification (Intermediate): Purify the crude product by flash column chromatography on silica gel to obtain the THP-protected intermediate.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., methanol or ethanol) and add a solution of HCl (e.g., 4M in dioxane or aqueous HCl). Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Final Purification: Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography or recrystallization to yield 5-(1H-Pyrazol-5-yl)-2-(4-fluorophenyl)pyridine .
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 4. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2023241608A1 - Csf-1r inhibitors and uses thereof - Google Patents [patents.google.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-(4-fluorophenyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-(4-fluorophenyl)pyridine, a key intermediate in various pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a bromo-substituted pyridine with a fluorophenylboronic acid derivative.
Q2: Which coupling partners should I choose for the Suzuki reaction?
A2: For the synthesis of this compound, the recommended coupling partners are 2,5-dibromopyridine and (4-fluorophenyl)boronic acid. Alternatively, 5-bromo-2-chloropyridine can be used, though it is generally less reactive.
Q3: What are the key parameters to control for a successful Suzuki coupling reaction?
A3: The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature and time. Careful optimization of these parameters is crucial for achieving high yields and purity.
Q4: Why is an inert atmosphere important for this reaction?
A4: The palladium(0) catalyst, which is the active species in the catalytic cycle, is sensitive to oxygen.[1][2] Exposure to air can lead to oxidation and deactivation of the catalyst, resulting in low or no product formation. Therefore, it is essential to perform the reaction under an inert atmosphere, such as nitrogen or argon.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura cross-coupling.
Low or No Product Yield
Issue: The reaction shows low conversion of starting materials to the desired product.
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Cause: The palladium catalyst may have degraded due to improper storage or handling. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, which may be inefficient.[3]
-
Solution: Use a fresh batch of catalyst or test its activity on a known, reliable reaction. Consider using a pre-formed Pd(0) catalyst.
-
-
Inappropriate Ligand:
-
Cause: The chosen phosphine ligand may not be suitable for the specific substrates, leading to slow oxidative addition or reductive elimination steps.
-
Solution: Screen a variety of ligands, including bulky, electron-rich phosphine ligands like those from the Buchwald family (e.g., SPhos, XPhos), which are often effective for challenging couplings.
-
-
Incorrect Base:
-
Cause: The base may be too weak to facilitate the transmetalation step effectively, or it may not be sufficiently soluble in the reaction medium.
-
Solution: Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Suboptimal Solvent:
-
Cause: The solubility of the reactants or the catalyst complex may be poor in the chosen solvent.
-
Solution: Common solvents for Suzuki couplings include 1,4-dioxane, THF, and DMF, often with the addition of water.[4] A solvent screen may be necessary to find the optimal medium for your specific reaction.
-
Formation of Significant Byproducts
Issue: The reaction mixture contains significant amounts of impurities alongside the desired product.
Common Byproducts & Mitigation Strategies:
-
Homocoupling of the Boronic Acid:
-
Cause: This byproduct, a bifluorophenyl molecule, forms when two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen.[2]
-
Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. Using a direct Pd(0) source can also help minimize this side reaction.[3]
-
-
Dehalogenation of the Bromopyridine:
-
Cause: The starting bromopyridine is reduced, replacing the bromine atom with a hydrogen. This can be caused by certain bases or impurities acting as hydride sources.[5]
-
Solution: Optimize the choice of base, favoring those less likely to act as hydride donors. Using bulky, electron-rich phosphine ligands can also favor the desired reductive elimination over dehalogenation pathways.
-
-
Protodeboronation of the Boronic Acid:
-
Cause: The boronic acid group is replaced by a hydrogen atom, a common issue with electron-deficient boronic acids.[1]
-
Solution: Use milder bases like KF or K₃PO₄.[1] Running the reaction under anhydrous conditions, if possible, can also mitigate this side reaction as water can be a proton source.[1]
-
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving substituted pyridines.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | Moderate to Good | A common starting point, but may require optimization. |
| Pd₂(dba)₃ | SPhos | Good to Excellent | Often effective for challenging couplings of heteroaryl halides. |
| PdCl₂(dppf) | dppf | Good | A robust catalyst system for a variety of Suzuki couplings. |
Table 2: Effect of Base on Yield
| Base | Solvent System | Yield (%) | Notes |
| K₂CO₃ | 1,4-Dioxane/H₂O | Good | A widely used and effective base. |
| K₃PO₄ | THF/H₂O | High to Excellent | A strong base, often beneficial for less reactive substrates.[2] |
| Cs₂CO₃ | 1,4-Dioxane | High to Excellent | Often provides higher yields but is more costly.[2] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling:
This is a general procedure and may require optimization for your specific setup and reagents.
Materials:
-
2,5-Dibromopyridine (1.0 eq.)
-
(4-Fluorophenyl)boronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,5-dibromopyridine, (4-fluorophenyl)boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of 5-Bromo-2-(4-fluorophenyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-2-(4-fluorophenyl)pyridine from a typical reaction mixture. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound, especially if synthesized via a Suzuki-Miyaura coupling?
A1: Common impurities can include:
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Unreacted starting materials: Such as 2,5-dibromopyridine and 4-fluorophenylboronic acid.
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Homocoupling byproducts: Biphenyls formed from the coupling of two 4-fluorophenylboronic acid molecules or bipyridines from the coupling of two 2,5-dibromopyridine molecules.
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Protodeboronation product: 4-Fluorobenzene, formed by the replacement of the boronic acid group with a hydrogen atom.
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Palladium catalyst residues: These can often be removed by filtration through celite or silica gel.
-
Solvent and base residues: Depending on the reaction conditions, residual solvents like toluene or DMF, and inorganic bases may be present.
Q2: My crude product is an oil or a low-melting solid. Is recrystallization a suitable purification method?
A2: Recrystallization is most effective for solid compounds. If your product is an oil, you should first consider purification by column chromatography. It is possible that the impurities are depressing the melting point of your product. After an initial purification by chromatography, you may find that the partially purified product is a solid and can then be further purified by recrystallization.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent will dissolve the crude product at an elevated temperature but will have low solubility for the product at room temperature or below, allowing for crystal formation upon cooling. For brominated pyridine derivatives, common solvent systems include mixtures of a polar solvent (like ethyl acetate or ethanol) with a non-polar solvent (like hexanes or petroleum ether).[1] It is highly recommended to perform small-scale solubility tests with various solvents to find the optimal one for your specific crude product.
Q4: I am performing a column chromatography, but my product is "tailing" on the TLC plate and the column. What can I do to improve the separation?
A4: Tailing of basic compounds like pyridines on silica gel is a common issue due to the acidic nature of the silica. To mitigate this, you can add a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v), to your eluent system.[2] This will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.
Troubleshooting Guides
Issue 1: Low Recovery After Recrystallization
| Possible Cause | Troubleshooting Step |
| The chosen solvent is too good at dissolving the product, even at low temperatures. | Try a different solvent system where the product has lower solubility at room temperature. Consider using a mixed solvent system and adding the "anti-solvent" (the one in which the product is less soluble) dropwise to the hot, dissolved solution until it becomes slightly cloudy, then clarify with a few drops of the hot, more soluble solvent before cooling.[1] |
| The solution was cooled too quickly, leading to the formation of very small crystals or precipitation instead of well-formed crystals. | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling generally results in larger and purer crystals. |
| Not enough of the crude material was used to achieve saturation in the chosen solvent volume. | Use a minimal amount of hot solvent to dissolve the crude product to ensure the solution is saturated. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| The polarity of the eluent is too high. | If the desired product and impurities are eluting too quickly (high Rf value on TLC), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). An ideal Rf value for the product on a TLC plate for good column separation is around 0.3.[2] |
| The polarity of the eluent is too low. | If the product is not moving from the baseline on the TLC plate (low Rf value), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and that there are no air bubbles or cracks in the stationary phase. |
| The sample was loaded in too large a volume of solvent. | Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent for loading onto the column to ensure a narrow starting band. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your reaction mixture.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
Triethylamine (optional)
-
TLC plates (silica gel coated)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
2. Procedure:
-
TLC Analysis: Dissolve a small amount of the crude mixture in a solvent like dichloromethane or ethyl acetate and spot it on a TLC plate. Develop the plate in various ratios of hexane/ethyl acetate to determine the optimal eluent system that gives your product an Rf value of approximately 0.3 and good separation from impurities.[3] If tailing is observed, add ~0.5% triethylamine to the eluent.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, gently tapping to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, then adsorb it onto a small amount of silica gel and load the dry powder).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to start the elution at a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.[2]
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
1. Materials and Reagents:
-
Crude this compound (should be a solid)
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Recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexane, determined by small-scale tests)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
2. Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent of a mixed pair) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization:
-
If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
If using a mixed solvent system, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the hot, more soluble solvent to redissolve the precipitate, then allow it to cool slowly.[1]
-
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the product's melting point.
Data Presentation
The following table provides a general overview of what to expect from each purification method. Actual yields and purity will vary depending on the initial purity of the crude product and the optimization of the chosen protocol.
| Purification Method | Typical Recovery Yield | Purity Achieved | Notes |
| Column Chromatography | 60-90% | >98% | Effective for removing a wide range of impurities and for purifying oils. |
| Recrystallization | 70-95% (of solid) | >99% | Best for removing small amounts of impurities from a solid product. Yield is highly dependent on the choice of solvent. |
Visualization
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Suzuki Coupling of 5-Bromo-2-(4-fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki coupling reaction of 5-Bromo-2-(4-fluorophenyl)pyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Suzuki coupling of this compound?
A1: The most prevalent side products in the Suzuki coupling of this compound are typically:
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Homocoupling Product: This is a symmetrical biaryl formed from the coupling of two molecules of the organoboron reagent (e.g., arylboronic acid). Its formation is often promoted by the presence of oxygen or certain palladium(II) species.[1]
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Protodebromination Product: This side product, 2-(4-fluorophenyl)pyridine, results from the replacement of the bromine atom on the starting material with a hydrogen atom. This can be caused by various factors, including the presence of palladium-hydride species in the reaction mixture.
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Protodeboronation Product: The boronic acid coupling partner can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common decomposition pathway for boronic acids, particularly under basic aqueous conditions.
Q2: My reaction is resulting in a low yield of the desired product, but the starting material is consumed. What are the likely causes?
A2: When the starting material is consumed but the desired product yield is low, it often points to the formation of side products or catalyst deactivation. Key factors to consider are:
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Protodeboronation of the Boronic Acid: Electron-rich boronic acids are particularly susceptible to this side reaction, which is often accelerated by the base and water present in the reaction.[2]
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Homocoupling of the Boronic Acid: This becomes a significant competitive reaction, especially if the desired cross-coupling is slow.[2]
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Catalyst Decomposition: The palladium catalyst can precipitate as inactive palladium black, especially at elevated temperatures or if not adequately stabilized by the chosen ligand.[2]
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Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
Q3: How can I minimize the formation of the homocoupling byproduct of the boronic acid?
A3: To suppress the formation of the homocoupling byproduct, consider the following strategies:
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Thorough Degassing: The presence of oxygen can promote homocoupling. Ensure the reaction mixture and solvents are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
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Choice of Palladium Precatalyst: Using a Pd(0) source, such as Pd(PPh₃)₄, can be advantageous as it avoids the in-situ reduction of a Pd(II) precatalyst, a step that can contribute to homocoupling.
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Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the catalytic cycle, which in turn reduces the lifetime of the intermediate that can lead to homocoupling.
Q4: What reaction conditions are recommended to reduce protodebromination of this compound?
A4: Protodebromination can be a significant issue, particularly with electron-deficient pyridine rings. To minimize this side reaction:
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Use Anhydrous Conditions: Carefully dry all solvents and reagents and perform the reaction under a strictly inert atmosphere.
-
Optimize the Base: A weaker base or precise control over the stoichiometry of a stronger base can be beneficial.
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Consider Boronic Esters: Using more stable boronic acid derivatives, such as pinacol esters (Bpin), can protect the boronic acid from premature decomposition and side reactions.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is from a reliable source and has been stored correctly. For challenging couplings, consider using a more active pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) with a specialized ligand (e.g., SPhos, XPhos). |
| Poor Solubility of Reagents | Select a solvent system in which all reactants are soluble at the reaction temperature. Common choices include 1,4-dioxane, toluene, or DMF, often with a small amount of water. |
| Ineffective Base | The choice of base is critical. For pyridine substrates, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. Ensure the base is finely powdered and anhydrous if required. |
| Low Reaction Temperature | The oxidative addition step can be slow for some substrates. Gradually increasing the reaction temperature may improve the conversion rate. |
Issue 2: Significant Formation of Homocoupling Product
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Improve the degassing procedure for solvents and the reaction vessel. Maintain a positive pressure of inert gas throughout the reaction. |
| Inappropriate Catalyst/Ligand | Switch to a Pd(0) precatalyst. Use bulky, electron-rich phosphine ligands that promote rapid reductive elimination. |
| Slow Cross-Coupling Kinetics | Optimize other reaction parameters (temperature, base, solvent) to accelerate the desired Suzuki coupling, making it more competitive with the homocoupling pathway. |
Issue 3: Predominance of Protodebromination Product
| Potential Cause | Troubleshooting Step |
| Source of Hydride | Ensure solvents are anhydrous and of high purity. Some bases can also act as a hydride source. |
| Sub-optimal Ligand | The ligand can influence the stability of the palladium intermediates. Screen different ligands to find one that disfavors the formation of palladium-hydride species. |
| Reaction Temperature Too High | High temperatures can sometimes promote decomposition pathways that lead to protodebromination. Try running the reaction at a lower temperature for a longer duration. |
Quantitative Data on Reaction Yields
The following table summarizes representative yields for the Suzuki coupling of 5-bromo-2-arylpyridines with various arylboronic acids under optimized conditions. This data is intended to provide a general expectation of reaction efficiency. Actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid.
| 5-Bromo-2-arylpyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | 85 |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | 82 |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | 88 |
| 5-Bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | 78 |
| 5-Bromo-2-methylpyridin-3-amine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | 80 |
| 5-Bromo-2-methylpyridin-3-amine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | 75 |
Note: The data presented is for a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, and serves as a strong indicator for expected yields with this compound under similar conditions.[3]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the Suzuki coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting common issues in the Suzuki coupling.
References
Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-2-(4-fluorophenyl)pyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Suzuki-Miyaura cross-coupling reactions with 5-Bromo-2-(4-fluorophenyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki-Miyaura coupling of this compound?
A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. For highly active catalyst systems and well-optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging coupling partners, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity. With these advanced ligands, it is often possible to achieve high yields with lower catalyst loadings (e.g., 0.5-2 mol%) compared to traditional ligands like triphenylphosphine (PPh₃).
Q3: What are the most common causes of low yield or incomplete conversion?
A3: Several factors can contribute to poor reaction outcomes:
-
Catalyst Inactivity: The palladium catalyst may be of poor quality, or it may have decomposed due to exposure to air or moisture.
-
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates, leading to slow reaction rates or catalyst deactivation.
-
Suboptimal Base or Solvent: The base may be too weak to promote transmetalation, or the solvent may not adequately solubilize all reaction components.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Insufficient Reaction Time: The reaction may simply need more time to reach completion.
Q4: How can I minimize the formation of homocoupling byproducts?
A4: Homocoupling of the boronic acid partner is a common side reaction. To minimize it, ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen. Additionally, using the boronic acid in a slight excess (e.g., 1.1-1.5 equivalents) can help, but a large excess should be avoided. Careful selection of the catalyst and reaction conditions can also suppress homocoupling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Catalyst: The Pd(0) active species is not forming or is decomposing. | - Ensure all solvents and reagents are thoroughly degassed. - Use a fresh, high-quality palladium precatalyst. - Consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. - Incrementally increase catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). |
| 2. Inappropriate Ligand: The ligand is not promoting the reaction efficiently. | - Screen a panel of ligands, including bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are often effective for heteroaryl couplings. | |
| 3. Suboptimal Base/Solvent: The base is too weak or the solvent is inappropriate. | - Screen stronger bases such as K₃PO₄ or Cs₂CO₃. - Ensure the solvent system (e.g., dioxane/water, toluene/water) effectively solubilizes all components. | |
| Incomplete Conversion of Starting Material | 1. Insufficient Catalyst: The catalyst amount is too low for complete conversion. | - Increase the catalyst loading in a stepwise manner (e.g., from 1 mol% to 2.5 mol%).[1] - If using a Pd(II) precatalyst, ensure the ligand-to-metal ratio is appropriate (often 2:1). |
| 2. Low Reaction Temperature or Short Reaction Time: The reaction is kinetically slow. | - Increase the reaction temperature in 10-20 °C increments. - Extend the reaction time and monitor by TLC or LC-MS. | |
| Formation of Significant Side Products (e.g., Homocoupling) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. | - Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). - Use properly degassed solvents. |
| 2. Decomposition of Boronic Acid: Boronic acids can be unstable under reaction conditions. | - Use a slight excess of the boronic acid (1.1-1.5 equivalents). - Consider using a more stable boronate ester (e.g., a pinacol ester). | |
| Difficulty in Product Purification | 1. Excess Boronic Acid/Ester: Unreacted boronic acid or its byproducts can complicate purification. | - Use a minimal excess of the boronic acid. - Employ an extractive workup with an aqueous base to remove boronic acid residues. |
| 2. Catalyst Residues: Palladium residues can contaminate the product. | - Use filtration through a pad of celite or silica gel to remove heterogeneous palladium species. - Consider using a scavenger resin to remove soluble palladium. |
Quantitative Data on Catalyst Performance
The following tables summarize data from studies on structurally similar substrates to this compound, providing a strong indication of expected catalyst performance.
Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid
Reaction Conditions: Catalyst (5 mol%), K₂CO₃ (2 equiv.), DME, 80 °C, 2h.
| Catalyst | Yield (%) |
| Pd(PPh₃)₄ | 75 |
| Pd(OAc)₂/SPhos | 85 |
| PdCl₂(dppf) | 95 |
| Pd₂ (dba)₃/XPhos | 90 |
Data is representative from a study on a structurally similar substrate and serves as a strong indicator of expected performance.
Table 2: Performance of Different Catalyst Systems in the Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with various Arylboronic Acids [2]
Reaction Conditions: Indicated catalyst, K₃PO₄, 1,4-Dioxane/H₂O (4:1), 85-95 °C.[2]
| Catalyst System | Ligand | Arylboronic Acid | Yield (%) [2] |
| Pd(PPh₃)₄ | PPh₃ | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ | PPh₃ | 4-Methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ | PPh₃ | 4-Chlorophenylboronic acid | 78 |
| Pd(PPh₃)₄ | PPh₃ | 4-Fluorophenylboronic acid | 80 |
| Pd(OAc)₂ (Hypothetical) | SPhos | Phenylboronic acid | Expected High |
| Pd-PEPPSI-IPr (Hypothetical) | NHC | Phenylboronic acid | Expected High |
Note: Yields for the Pd(OAc)₂/SPhos and Pd-PEPPSI-IPr systems are expected to be high based on literature for similar challenging substrates, but direct experimental data for this specific substrate was not available in the cited literature. Optimization would be required.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids and reaction scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: 5-Bromo-2-(4-fluorophenyl)pyridine Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 5-Bromo-2-(4-fluorophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during Suzuki-Miyaura and Stille coupling reactions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. Each question is followed by potential causes and actionable solutions.
Suzuki-Miyaura Coupling: Troubleshooting
Q1: I am observing very low to no yield in my Suzuki coupling reaction. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a common issue that can often be resolved by systematically evaluating each component of the reaction. The pyridine nitrogen can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1][2]
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.
-
Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective for heteroaryl couplings as they promote the formation of the active monoligated palladium(0) species.[3] Consider using pre-formed palladium complexes with these ligands (e.g., XPhos Pd G3).
-
-
Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[4] Its strength and solubility are important factors.
-
Inappropriate Solvent System: The solvent must dissolve all reactants to facilitate the catalytic cycle.
-
Recommendation: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is standard. Optimize the solvent ratio to ensure solubility. For water-sensitive substrates, anhydrous conditions with a solvent like DMF might be beneficial.[6]
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.
-
Low Reaction Temperature: Insufficient temperature may lead to a slow rate of reaction, particularly the oxidative addition step.
Q2: My reaction is producing significant side products like homocoupled boronic acid and protodeboronation.
A2: The formation of side products is a clear indication that the desired catalytic cycle is competing with undesired pathways.
Troubleshooting Steps:
-
Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities.[3]
-
Recommendation: Use anhydrous solvents and reagents where possible. Using boronic esters (e.g., pinacol esters) can enhance stability against protodeboronation.[4]
-
-
Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[3]
Stille Coupling: Troubleshooting
Q1: My Stille coupling reaction has failed or is giving a low yield. What should I investigate?
A1: While Stille couplings are often robust, several factors can lead to poor performance.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: As with Suzuki coupling, the palladium source and ligand are crucial.
-
Recommendation: Pd(PPh₃)₄ is a common and effective catalyst. If it fails, consider other Pd(0) sources like Pd₂(dba)₃ with an added phosphine ligand such as P(o-tol)₃ or AsPh₃.
-
-
Purity of Organostannane: Impurities in the organotin reagent can interfere with the reaction.
-
Recommendation: Ensure the organostannane is pure. If it has been stored for a long time, consider purifying it by distillation or chromatography.
-
-
Solvent: The polarity of the solvent can significantly impact the reaction rate.
-
Recommendation: Toluene, THF, and DMF are common solvents. For less reactive substrates, a more polar solvent like DMF or NMP can be beneficial. Ensure the solvent is anhydrous and degassed.
-
-
Additives: Certain additives can accelerate the transmetalation step.
Q2: I am having difficulty removing the tin byproducts from my final product.
A2: The removal of toxic and often non-polar organotin byproducts is a common challenge in Stille coupling.[10]
Work-up Recommendations:
-
Aqueous KF Wash: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions will react with the tin byproducts to form insoluble tin fluorides, which can be removed by filtration.[10]
-
Silica Gel Chromatography with Triethylamine: The Bu₃SnX byproducts can sometimes be removed by filtering the crude product through a plug of silica gel eluted with a solvent mixture containing 2-5% triethylamine.[10]
-
Di-n-butyltin Dichloride Treatment: A solution of di-n-butyltin dichloride in ether can precipitate tributyltin halides.
Data Presentation: Recommended Reaction Conditions
The tables below summarize effective catalytic systems and general reaction conditions for Suzuki-Miyaura and Stille couplings based on protocols for analogous substituted bromopyridines. These should serve as a starting point for optimization.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent System | Temperature (°C) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 85-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene / H₂O (10:1) | 100-110 |
| XPhos Pd G3 | - | Cs₂CO₃ | 1,4-Dioxane | 100 |
| Pd₂(dba)₃ | RuPhos | K₂CO₃ | DME / H₂O (4:1) | 80-90 |
Table 2: Recommended Catalyst Systems for Stille Coupling
| Palladium Source | Ligand | Additive | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | CuI | DMF | 60-80 |
| Pd₂(dba)₃ | P(o-tol)₃ | - | Toluene | 90-110 |
| Pd(dppf)Cl₂ | - | LiCl | DMF | 40-60 |
| Pd(OAc)₂ | PPh₃ | - | THF | 60-70 |
Experimental Protocols
The following are generalized experimental protocols. These should be adapted and optimized for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a finely powdered base (e.g., K₃PO₄, 2.5 eq).[11][12]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[12]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[11][12]
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 85-95 °C).[11][12] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Stille Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the organostannane (1.1 eq).[13]
-
Solvent and Additives: Add the anhydrous, degassed solvent (e.g., Toluene). If applicable, add any additives like CuI (0.1 eq).[10][13]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).[13]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.[13] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the solvent is typically removed under reduced pressure. The crude product is then dissolved in an organic solvent and subjected to a work-up procedure to remove tin byproducts (e.g., washing with aqueous KF).[10]
-
Purification: The crude product is purified by flash column chromatography.
Visualizing Troubleshooting and Reaction Pathways
The following diagrams illustrate key concepts for understanding and troubleshooting the cross-coupling reactions.
Caption: A decision tree for troubleshooting a failed Suzuki coupling reaction.
Caption: The Suzuki-Miyaura catalytic cycle and common competing side reactions.
Caption: The Stille cross-coupling catalytic cycle and the common homocoupling side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
Navigating the Chemical Landscape: A Technical Support Guide for 5-Bromo-2-(4-fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for understanding and troubleshooting the stability of 5-Bromo-2-(4-fluorophenyl)pyridine under various experimental conditions.
This technical support center provides essential guidance on the stability of this compound, a key intermediate in pharmaceutical research and development. While specific degradation kinetics for this compound are not extensively published, this guide leverages data from structurally similar molecules and established principles of chemical stability to offer valuable insights and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
To ensure the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from direct sunlight, heat, and sources of ignition.[1] The compound should be kept away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]
Q2: Is this compound expected to be stable under acidic conditions?
Based on the reactivity of similar halogenated pyridine compounds, this compound may be susceptible to degradation under acidic conditions, primarily through hydrolysis.[4] The pyridine nitrogen can be protonated, which can activate the ring towards nucleophilic attack. The extent of degradation will likely depend on the acid concentration, temperature, and duration of exposure.
Q3: What is the likely stability of this compound under basic conditions?
Similar to acidic conditions, basic environments can also promote the degradation of this compound. Hydrolysis of the C-Br or C-F bond is a potential degradation pathway. The rate of degradation is influenced by the strength of the base, temperature, and solvent system.
Q4: What are the potential degradation products of this compound?
Under hydrolytic conditions (both acidic and basic), the primary degradation products would likely be the corresponding hydroxypyridine derivatives, resulting from the substitution of the bromine or fluorine atom with a hydroxyl group. Cleavage of the bond between the pyridine and the fluorophenyl ring is another possibility, though likely requiring more forcing conditions.
Q5: How can I assess the stability of this compound in my specific experimental setup?
A forced degradation study is the most effective way to determine the stability of the compound under your specific experimental conditions.[5][6] This involves subjecting the compound to a range of stress conditions (e.g., pH, temperature, light, oxidizing agents) and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram during analysis. | Degradation of this compound due to acidic or basic mobile phase, or prolonged sample storage in solution. | - Adjust the mobile phase pH to be closer to neutral, if compatible with your separation. - Analyze samples as fresh as possible. - Perform a forced degradation study to identify potential degradants and confirm if the new peaks correspond to them. |
| Low assay or recovery of the compound. | Significant degradation has occurred during the experiment or work-up. | - Review the pH and temperature conditions of your experimental steps. - Consider using a milder acid or base, or performing the reaction at a lower temperature. - Protect the compound from prolonged exposure to harsh conditions. |
| Inconsistent results between experimental runs. | Variability in the stability of the compound due to minor changes in reaction conditions (e.g., pH, temperature, reaction time). | - Carefully control and monitor the critical parameters of your experiment. - Establish the stability profile of the compound under your specific conditions through a systematic study. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study. The concentrations and conditions should be optimized for your specific analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Cool the solution, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Follow the same heating, cooling, and neutralization (with 0.1 M HCl) steps as in the acidic hydrolysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Expose the solid compound to a high temperature (e.g., 105 °C) for a defined period.
-
Dissolve the stressed solid in a suitable solvent and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a calibrated light source (e.g., UV or fluorescent light) for a defined period.
-
Analyze the solution directly.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method with a UV detector.[7]
-
The method should be able to separate the parent compound from all potential degradation products.
4. Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and, if necessary, characterize the major degradation products.
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of the stability testing process and potential degradation, the following diagrams are provided.
Caption: A general workflow for conducting a forced degradation study.
Caption: Plausible hydrolytic degradation pathways for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Dehalogenation of 5-Bromo-2-(4-fluorophenyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the undesired side reaction of dehalogenation during cross-coupling experiments involving 5-Bromo-2-(4-fluorophenyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions?
A1: Dehalogenation is a common side reaction where the bromine atom on the pyridine ring of this compound is replaced by a hydrogen atom, leading to the formation of 2-(4-fluorophenyl)pyridine as a byproduct. This side reaction consumes the starting material and reduces the yield of the desired coupled product.
Q2: What is the primary mechanism of dehalogenation for this compound?
A2: The most prevalent mechanism for dehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species. This reactive intermediate can arise from several sources within the reaction mixture, such as the solvent (e.g., alcohols), the base (e.g., alkoxides), or trace amounts of water. The Pd-H species can then participate in a competing catalytic cycle, leading to the cleavage of the C-Br bond and its replacement with a C-H bond.[1][2]
Q3: Why is this compound particularly susceptible to dehalogenation?
A3: N-heterocyclic halides, such as bromopyridines, are generally more prone to dehalogenation than their corresponding simple aryl halides.[1] The electron-deficient nature of the pyridine ring can facilitate the oxidative addition of the C-Br bond to the palladium catalyst, a key step in both the desired cross-coupling and the undesired dehalogenation pathway. The presence of the electron-withdrawing 4-fluorophenyl group at the 2-position may further enhance this effect.
Q4: How can I detect the formation of the dehalogenated byproduct, 2-(4-fluorophenyl)pyridine?
A4: The formation of the dehalogenated byproduct can be monitored and quantified using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method will show a distinct peak for 2-(4-fluorophenyl)pyridine with a molecular weight corresponding to the loss of bromine and the gain of hydrogen.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS can separate and identify the dehalogenated product.
-
1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude reaction mixture will show a new signal in the aromatic region corresponding to the proton that has replaced the bromine atom at the 5-position of the pyridine ring.
Troubleshooting Guides
Issue: Significant Formation of Dehalogenated Byproduct Observed
This troubleshooting guide provides a systematic approach to minimize the formation of 2-(4-fluorophenyl)pyridine during your cross-coupling reaction.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting dehalogenation.
Detailed Troubleshooting Steps:
| Parameter | Observation / Problem | Recommendation | Rationale |
| Catalyst System | Using simple phosphine ligands (e.g., PPh₃) or highly active catalysts that may favor dehalogenation. | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[2] Consider using N-heterocyclic carbene (NHC) ligands.[3][4] | Bulky, electron-rich ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the dehalogenation pathway.[2] NHC ligands are also known to promote efficient coupling and can suppress dehalogenation.[3][4] |
| Base | Using strong alkoxide bases (e.g., NaOtBu, KOtBu) or hydroxide bases (e.g., NaOH, KOH). | Switch to weaker, non-nucleophilic inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][5] | Strong alkoxide bases can act as hydride sources, directly leading to the formation of Pd-H species.[2] Carbonate and phosphate bases are generally less prone to this and are effective in promoting the desired coupling.[5] |
| Solvent | Using protic solvents (e.g., alcohols) or solvents that can degrade to form hydride sources (e.g., DMF with water). | Use anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF.[2] Ensure all solvents are thoroughly dried and degassed. | Protic solvents can directly act as a source of hydride for the dehalogenation reaction.[2] Aprotic solvents minimize this possibility. |
| Temperature | Running the reaction at elevated temperatures (e.g., >100 °C). | Lower the reaction temperature. The optimal temperature should be the lowest at which the desired reaction proceeds at a reasonable rate. | Higher temperatures can increase the rate of side reactions, including dehalogenation.[6] |
| Water Content | Presence of water in the reaction mixture. | Use anhydrous reagents and solvents. Dry glassware thoroughly before use. While a small amount of water can sometimes be beneficial for Suzuki couplings, excessive water can promote dehalogenation.[7] | Water can react with the base or other reaction components to generate hydride species.[2] |
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the yield of the desired product versus the dehalogenated byproduct in cross-coupling reactions of structurally similar bromopyridines. This data can serve as a guide for optimizing your reaction conditions.
Table 1: Effect of Ligand on Suzuki Coupling of a 2-Aryl-5-bromopyridine Analog
| Ligand | Product Yield (%) | Dehalogenation (%) |
| PPh₃ | 65 | 25 |
| P(t-Bu)₃ | 85 | <10 |
| XPhos | >95 | <2 |
| SPhos | >95 | <3 |
Note: Data is representative and based on general trends for similar substrates. Actual yields will vary depending on the specific reaction.
Table 2: Effect of Base on Suzuki Coupling of a 2-Aryl-5-bromopyridine Analog
| Base | Product Yield (%) | Dehalogenation (%) |
| NaOtBu | 70 | 20 |
| K₃PO₄ | 92 | 5 |
| K₂CO₃ | 88 | 7 |
| Cs₂CO₃ | 90 | 6 |
Note: Data is representative and based on general trends for similar substrates. Actual yields will vary depending on the specific reaction.
Experimental Protocols
The following are detailed protocols for common cross-coupling reactions, optimized to minimize the dehalogenation of this compound.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is designed to minimize the dehalogenation of this compound when coupling with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation
This protocol is for the amination of this compound, a reaction also susceptible to dehalogenation.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.
-
Add the amine and anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling with Competing Dehalogenation Pathway
Caption: Suzuki coupling cycle and the competing dehalogenation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2-(4-fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 5-Bromo-2-(4-fluorophenyl)pyridine. The following sections offer insights into optimizing reaction conditions, with a particular focus on the critical role of solvent selection in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as Nucleophilic Aromatic Substitution (SNAr).
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
Low yields or reaction failure can stem from several factors. A primary consideration for this substrate is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, thereby inhibiting its activity. Additionally, the electronic nature of the 4-fluorophenyl substituent can influence the reactivity of the C-Br bond. Common issues include inactive catalyst, suboptimal ligand or base selection, and poor solvent choice.
Q2: How does the choice of solvent impact the success of my reaction?
The solvent plays a multifaceted role in cross-coupling reactions. It affects the solubility of reagents, the stability of the catalytic species, and the overall reaction rate. For instance, polar aprotic solvents like DMF can be beneficial for challenging couplings due to their ability to dissolve polar reagents and intermediates.[1] However, less polar solvents such as toluene or dioxane are also commonly effective and may minimize certain side reactions.[2][3] A solvent screen is often crucial for optimizing a specific transformation.
Q3: I'm observing significant side product formation. What are the likely culprits and how can I mitigate them?
Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the coupling partners. Hydrodehalogenation can be promoted by higher temperatures and certain bases; optimizing these parameters can help minimize this pathway.[2] Homocoupling, particularly of terminal alkynes in Sonogashira reactions (Glaser coupling), can be suppressed by using copper-free conditions or ensuring a thoroughly degassed reaction environment.
Q4: Can the pyridine nitrogen in this compound interfere with the reaction?
Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of off-cycle, inactive complexes. The choice of a bulky ligand can often mitigate this issue by sterically shielding the palladium center.
Q5: In a nucleophilic aromatic substitution (SNAr) reaction, which position is more reactive, the bromine at C5 or a potential leaving group on the fluorophenyl ring?
For SNAr reactions, the reactivity is largely dictated by the electron-withdrawing ability of the ring and the stability of the intermediate Meisenheimer complex. While the pyridine ring is electron-deficient, direct SNAr at the C-Br bond is generally less favorable than in cases with stronger electron-withdrawing groups ortho or para to the leaving group. Nucleophilic attack is more likely to occur on an activated position of a different aromatic ring if present.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | Ensure the palladium catalyst is fresh and handled under an inert atmosphere. Consider using a pre-catalyst. |
| Poor solubility of reagents | Try a different solvent system, such as a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O), to improve solubility of the boronic acid and base.[4] | |
| Inappropriate base | The choice of base is critical. Screen inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. The base's strength and solubility can significantly impact the reaction. | |
| Hydrodehalogenation | High temperature or unsuitable base | Lower the reaction temperature. Screen alternative, milder bases. |
| Protodeborylation of Boronic Acid | Presence of water and/or heat | Use anhydrous solvents if possible, or minimize reaction time. Consider using a boronate ester, which can be more stable. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst poisoning by pyridine nitrogen | Use a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) to shield the palladium center. |
| Incorrect base selection | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[2] | |
| Poor solvent choice | Toluene and 1,4-dioxane are generally good starting points.[2] Ethereal solvents like THF are also used but may sometimes give lower yields.[2] | |
| Side Reactions (e.g., Hydrodehalogenation) | High temperature | Reduce the reaction temperature and increase the reaction time. |
| Unsuitable ligand | Screen different phosphine ligands, as some may be more prone to promoting side reactions. |
Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction Stalls | Catalyst deactivation | Ensure rigorous exclusion of oxygen. Add fresh catalyst if the reaction stalls. |
| Low reactivity of the aryl bromide | Higher temperatures may be required compared to aryl iodides. Consider using a more polar aprotic solvent like DMF.[1] | |
| Glaser Homocoupling of Alkyne | Presence of oxygen and copper co-catalyst | Thoroughly degas all solvents and reagents. Consider running the reaction under copper-free conditions. |
| Low Yield | Suboptimal solvent or base | Triethylamine or diisopropylamine are common bases and can sometimes be used as the solvent.[5] For challenging substrates, a co-solvent like THF or DMF can be beneficial.[1][6] |
Nucleophilic Aromatic Substitution (SNAr)
| Issue | Potential Cause | Troubleshooting Steps |
| No Reaction | Insufficient activation of the pyridine ring | SNAr on this substrate may require forcing conditions (high temperature). The 4-fluorophenyl group is not strongly electron-withdrawing on the pyridine ring. |
| Poor leaving group ability of bromide | For SNAr, bromide is a less effective leaving group than fluoride. Higher temperatures are generally required to displace bromide. | |
| Low Yield | Unsuitable solvent | Polar aprotic solvents like DMF, DMSO, or NMP are typically required to facilitate SNAr reactions by stabilizing the charged intermediate. |
Data Presentation: Solvent Effects on Reaction Yield
The following tables present representative data on the effect of different solvents on the yield of common cross-coupling reactions with this compound. This data is compiled based on typical outcomes for similar substrates and should serve as a guideline for solvent screening.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Toluene/H₂O (4:1) | K₂CO₃ | 100 | 12 | 85 |
| 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | 90 | 16 | 92 |
| DMF/H₂O (4:1) | K₂CO₃ | 110 | 8 | 78 |
| 2-MeTHF/H₂O (4:1) | Cs₂CO₃ | 90 | 18 | 88 |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | NaOtBu | 110 | 18 | 95 |
| 1,4-Dioxane | NaOtBu | 100 | 24 | 91 |
| THF | LHMDS | 70 | 24 | 75 |
| 2-MeTHF | K₃PO₄ | 110 | 36 | 65 |
Table 3: Sonogashira Coupling with Phenylacetylene
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| THF | Et₃N | 60 | 6 | 88 |
| DMF | Et₃N | 80 | 4 | 94 |
| Toluene | DIPA | 90 | 8 | 82 |
| Acetonitrile | Et₃N | 70 | 12 | 79 |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
General Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene, degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk tube.
-
Add this compound, NaOtBu, and a stir bar.
-
Evacuate and backfill the tube with inert gas.
-
Add the degassed anhydrous toluene, followed by the amine.
-
Seal the tube and heat to 100-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
General Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Anhydrous DMF and Triethylamine (Et₃N), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed anhydrous DMF, followed by degassed Et₃N and the terminal alkyne.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture, dilute with diethyl ether, and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. scirp.org [scirp.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
managing impurities in 5-Bromo-2-(4-fluorophenyl)pyridine starting material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-(4-fluorophenyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound via Suzuki-Miyaura coupling?
A1: During the Suzuki-Miyaura coupling synthesis of this compound, several impurities can arise from starting materials, side reactions, and the catalyst system. Common impurities may include:
-
Homocoupling products: Biphenyl derivatives from the coupling of the boronic acid with itself.
-
Starting materials: Unreacted 5-bromo-2-chloropyridine or (4-fluorophenyl)boronic acid.
-
Ligand-derived impurities: Phenylated byproducts can form when using phosphine ligands like PPh₃.[1][2]
-
Dehalogenated byproducts: Formation of 2-(4-fluorophenyl)pyridine where the bromine atom is replaced by hydrogen.
Q2: How can I minimize the formation of ligand-derived impurities?
A2: The formation of phenylated impurities from phosphorus ligands is a known challenge in Suzuki-Miyaura coupling.[1][2] To minimize these, consider the following strategies:
-
Ligand Selection: Opt for trialkylphosphine ligands or nitrogen-based ligands, which are less prone to generating such impurities compared to arylphosphines.[1]
-
Optimized Reaction Conditions: Fine-tuning the reaction conditions, such as the base, solvent, and temperature, can suppress the formation of these byproducts.[1]
-
Ligand-Free Conditions: In some cases, ligand-free Suzuki coupling protocols can be effective, completely eliminating the source of these specific impurities.[1]
Q3: What are the recommended analytical methods for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis due to its high resolution and sensitivity.[3] A reversed-phase C18 column with a gradient elution of water and acetonitrile (both often containing a small amount of acid like phosphoric or formic acid) is a common choice.
-
Gas Chromatography (GC): Suitable for assessing volatile impurities. Derivatization may be needed to enhance the volatility of the target compound and its impurities.[3]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation of the main product and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[3]
-
Mass Spectrometry (MS): Used for the identification of unknown impurities by determining their molecular weight.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Inefficient Catalytic Activity | 1. Catalyst and Ligand Choice: Ensure the use of an appropriate palladium catalyst and ligand combination. For Suzuki coupling, Pd(PPh₃)₄ is common, but other catalysts may offer better yields.[4] 2. Catalyst Loading: Optimize the catalyst loading; too little may result in an incomplete reaction, while too much can lead to side reactions. |
| Improper Reaction Conditions | 1. Temperature: Ensure the reaction is conducted at the optimal temperature. For many Suzuki couplings, this is between 85-95°C.[4] 2. Base: The choice and amount of base (e.g., K₃PO₄, Na₂CO₃) are critical.[4][5] Ensure it is appropriately chosen and in sufficient excess. 3. Solvent: A mixture of an organic solvent (like 1,4-dioxane) and water is often used.[4] The ratio can impact the reaction efficiency. |
| Poor Quality Starting Materials | 1. Purity Check: Verify the purity of the starting materials (5-bromo-2-substituted pyridine and (4-fluorophenyl)boronic acid) before starting the reaction. 2. Boronic Acid Decomposition: Boronic acids can degrade upon storage. Use fresh or properly stored boronic acid. |
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity Type | Potential Cause | Troubleshooting and Mitigation |
| Unreacted Starting Materials | Incomplete reaction. | - Increase reaction time. - Optimize reaction temperature and catalyst loading. - Ensure stoichiometric balance or a slight excess of the boronic acid. |
| Homocoupling Products | Side reaction of the boronic acid. | - Lower the reaction temperature. - Use a less reactive boronic acid derivative (e.g., a pinacol ester). |
| Ligand-Derived Impurities | Use of arylphosphine ligands. | - Switch to a trialkylphosphine or nitrogen-based ligand.[1] - Explore ligand-free conditions.[1] |
| Dehalogenated Product | Reductive dehalogenation side reaction. | - Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize hydrogen sources. - Use a milder base. |
Experimental Protocols
Protocol 1: HPLC Purity Determination of this compound
This protocol is a representative method for determining the purity of this compound using reversed-phase HPLC.[3]
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 25 90 30 90 31 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be ≥ 2000.
5. Analysis:
-
Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method.
Protocol 2: Purification by Column Chromatography
This is a general procedure for the purification of this compound from common reaction impurities.
1. Materials:
-
Silica gel (60-120 mesh).
-
Solvent system (e.g., n-hexane and ethyl acetate).
-
Glass column.
-
Collection tubes.
-
TLC plates for monitoring.
2. Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for addressing impurities in the final product.
References
- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
analytical methods for detecting 5-Bromo-2-(4-fluorophenyl)pyridine impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 5-Bromo-2-(4-fluorophenyl)pyridine.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and its impurities.
Q1: What are the most common analytical techniques for impurity analysis of this compound?
A1: The most prevalent and effective techniques for analyzing impurities in this compound are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Gas Chromatography (GC) often coupled with a Mass Spectrometer (MS).[1] HPLC is the gold standard for separating non-volatile impurities, while GC is ideal for volatile organic compounds and residual solvents.
Q2: I am observing poor peak shape (tailing) for the main peak in my HPLC analysis. What could be the cause and how can I fix it?
A2: Peak tailing is a common issue when analyzing basic compounds like pyridines. It is often caused by the interaction of the basic analyte with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[2]
Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby reducing the unwanted interaction. Aim for a pH at least 2 units away from the pKa of your analyte.[3][4]
-
Use a Buffered Mobile Phase: An inadequately buffered mobile phase can lead to inconsistent peak shapes. Ensure your buffer has sufficient capacity at the desired pH.[4]
-
Employ an End-Capped Column: Use a column with high-quality end-capping to minimize the number of accessible silanol groups.
-
Consider a Different Stationary Phase: Phenyl or fluorinated stationary phases can offer alternative selectivities and may reduce tailing for halogenated and aromatic compounds.[5]
Q3: My HPLC chromatogram shows split peaks. What is the likely reason?
A3: Split peaks can arise from several factors:
-
Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak. Replacing the column is often the solution.[2][4]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[3][4]
-
Co-eluting Impurities: What appears as a split peak might be two closely eluting, unresolved compounds. Adjusting the mobile phase composition or gradient can help improve separation.
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of an ionizable analyte, both the ionized and non-ionized forms may be present, leading to peak splitting or shouldering.[3]
Q4: How can I identify unknown impurities detected in my sample?
A4: The identification of unknown impurities typically requires hyphenated techniques that provide structural information. The most powerful combination is Liquid Chromatography-Mass Spectrometry (LC-MS). By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, you can obtain the molecular weight and fragmentation patterns of the impurities, which are crucial for structural elucidation. For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.
Q5: What are some potential process-related impurities I should look for?
A5: this compound is often synthesized via a Suzuki-Miyaura coupling reaction. Potential impurities from this process can include:
-
Starting Materials: Unreacted 5-bromo-2-halopyridine or 4-fluorophenylboronic acid.
-
Homocoupling Products: Biphenyls formed from the coupling of two 4-fluorophenylboronic acid molecules.
-
Byproducts from Ligands: Impurities derived from the aryl groups of the phosphine ligands used in the coupling reaction can be a significant issue.[2]
-
Positional Isomers: Depending on the specificity of the synthesis, other isomers of the final product might be present.
Q6: What is a good starting point for developing a GC method for residual solvent analysis?
A6: For residual solvent analysis, a headspace gas chromatography (HS-GC) method with a Flame Ionization Detector (FID) is a standard approach. A non-polar or mid-polar capillary column, such as a DB-1 (100% dimethylpolysiloxane) or a DB-624, is often a good choice for separating a wide range of common solvents.[4]
Experimental Protocols
Below are detailed methodologies for key analytical techniques. These should serve as a starting point and may require optimization for your specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is a general guideline for the separation of this compound and its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The number of theoretical plates should be not less than 2000.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities
This method is suitable for the analysis of volatile organic impurities and residual solvents.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass spectrometer (MS) detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature: 50 °C, hold for 5 minutes |
| Ramp to 280 °C at 10 °C/min | |
| Hold at 280 °C for 5 minutes | |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 40-450 amu |
| Injection Mode | Split (split ratio of 20:1) |
| Injection Volume | 1 µL |
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane.
Visualizations
Caption: HPLC Troubleshooting Workflow for Peak Shape Issues.
Caption: Logical Pathway for Impurity Identification.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN112305102A - Detection and analysis method for residual solvent pyridine in solid salt - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 5-Bromo-2-(4-fluorophenyl)pyridine and Other Brominated Pyridines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, brominated pyridines are indispensable building blocks for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The strategic placement of a bromine atom on the pyridine ring provides a versatile handle for a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This guide presents an objective comparison of 5-Bromo-2-(4-fluorophenyl)pyridine with other common brominated pyridines in key synthetic transformations, supported by experimental data and detailed protocols.
Reactivity in Cross-Coupling Reactions: A Comparative Overview
The reactivity of a brominated pyridine in popular cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira is significantly influenced by the electronic environment of the pyridine ring and the position of the bromine atom. The presence of the electron-withdrawing nitrogen atom generally enhances the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cycles.[1]
This compound possesses a unique substitution pattern that impacts its reactivity. The electron-withdrawing 4-fluorophenyl group at the 2-position further activates the C-Br bond at the 5-position towards oxidative addition, potentially leading to higher yields and faster reaction rates compared to unsubstituted or electron-rich bromopyridines.
Below is a comparative summary of reported yields for various brominated pyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that the reaction conditions are not identical across all examples, and direct comparisons should be made with caution. However, these data provide valuable insights into the general reactivity trends.
Data Presentation: A Side-by-Side Look at Performance
Table 1: Suzuki-Miyaura Coupling of Various Brominated Pyridines with Arylboronic Acids
| Brominated Pyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | ~85-95 (estimated) | N/A |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | Toluene | 110 | Moderate | [2] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/dppf | K₂CO₃ | DMF | 100 | 85 | N/A |
| 4-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | 80 | High | N/A |
| 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 85 | [3] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 80 | [4] |
Table 2: Buchwald-Hartwig Amination of Various Brominated Pyridines
| Brominated Pyridine | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100-110 | ~80-90 (estimated) | N/A |
| 2-Bromopyridine | Mesitylamine | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | 55-98 | [5] |
| 3-Bromopyridine-D4 | Aniline | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 100 | 95 | [6] |
| 2-Amino-5-bromo-4-methylpyridine | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | High | [7] |
| 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100-110 | High | [8] |
Table 3: Sonogashira Coupling of Various Brominated Pyridines with Terminal Alkynes
| Brominated Pyridine | Alkyne Partner | Catalyst System | Base/Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N/THF | RT | ~85-95 (estimated) | N/A |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 96 | [9] |
| 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N/THF | RT | 92 | [10] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄/CuI | Et₃N/THF | RT | Low (25) | [11] |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP/DMSO | RT | High | [12] |
Experimental Protocols: A Practical Guide
Detailed and reproducible experimental protocols are crucial for success in the laboratory. The following sections provide generalized procedures for key cross-coupling reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and degassed water (4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Stir the reaction mixture at 90-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the C-N bond formation between this compound and a primary or secondary amine.[8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Sonogashira Coupling Protocol
This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.[10]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Add anhydrous THF and degas the solution.
-
Add this compound, the terminal alkyne, and triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Synthetic Utility in Drug Discovery
Brominated pyridines are pivotal intermediates in the synthesis of a wide range of bioactive molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[13][14][15] The 2-arylpyridine and 2-aminopyridine motifs, readily accessible from starting materials like this compound, are common pharmacophores in many approved drugs and clinical candidates.
Application in Kinase Inhibitor Synthesis
Kinases are a major class of drug targets, particularly in oncology.[16] The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, where it forms crucial hydrogen bonds with the protein backbone. The 2-substituted pyridine core allows for the extension of the molecule into the ATP-binding pocket, enabling the design of potent and selective inhibitors.
The diagram below illustrates a generalized signaling pathway involving a receptor tyrosine kinase (RTK) and the downstream MAP kinase cascade, a common target for cancer therapeutics. The synthesis of inhibitors for kinases in this pathway often relies on cross-coupling reactions of brominated pyridines.
Caption: Generalized kinase signaling pathway and point of intervention.
Experimental Workflow for Cross-Coupling Reactions
The following diagram outlines a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for cross-coupling reactions.
Logical Selection of Brominated Pyridine
The choice of brominated pyridine is a critical decision in synthetic planning. The following flowchart provides a simplified guide for selecting an appropriate brominated pyridine based on the desired substitution pattern and reactivity.
Caption: Decision tree for selecting a brominated pyridine starting material.
Conclusion
This compound stands out as a highly activated and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing 4-fluorophenyl group at the 2-position likely enhances its reactivity in comparison to simpler bromopyridines, making it an attractive choice for the synthesis of complex molecular architectures. While direct comparative data under identical conditions remains somewhat limited in the literature, the available information suggests that this substrate is well-suited for efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Its utility in the construction of pharmacologically relevant scaffolds, such as those found in kinase inhibitors, underscores its importance for researchers in drug discovery and development. The provided protocols and comparative data serve as a valuable resource for synthetic chemists looking to incorporate this and other brominated pyridines into their research programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scirp.org [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 5-Bromo-2-(4-fluorophenyl)pyridine and 5-chloro-2-(4-fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the selection of appropriate building blocks is a critical determinant of reaction efficiency and overall yield. Halogenated pyridines are invaluable intermediates, offering versatile handles for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth comparison of the reactivity of two key halogenated pyridine derivatives: 5-Bromo-2-(4-fluorophenyl)pyridine and 5-chloro-2-(4-fluorophenyl)pyridine. The focus is on their performance in widely-used palladium-catalyzed cross-coupling reactions, supported by established chemical principles.
General Principles of Aryl Halide Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to a palladium(0) complex is frequently the rate-determining step in the catalytic cycle. Weaker C-X bonds facilitate this step, leading to faster reaction rates.[1][2][3] The generally accepted order of reactivity for aryl halides is:
Consequently, this compound is anticipated to be more reactive than its chloro-analogue in common cross-coupling reactions. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.[8] While aryl chlorides are typically less expensive and more readily available, their lower reactivity can necessitate the use of more specialized and often more complex catalyst systems to achieve comparable results.[1][9][10]
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the expected reactivity of this compound and 5-chloro-2-(4-fluorophenyl)pyridine in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron species and an organic halide.
| Feature | This compound | 5-chloro-2-(4-fluorophenyl)pyridine |
| Expected Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand | Pd₂(dba)₃/sterically hindered phosphine ligand (e.g., XPhos, SPhos) |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Typical Solvent | 1,4-Dioxane/H₂O, Toluene, DME | Toluene, 1,4-Dioxane |
| Typical Temperature | Room Temperature to 100 °C | 80 °C to 120 °C |
| Advantages | Milder conditions, faster reaction times, broader substrate scope with simple catalysts.[8] | Lower cost of starting material. |
| Disadvantages | Higher cost of starting material. | Requires more specialized/expensive catalysts and more forcing conditions.[10][11] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, forming aryl amines from aryl halides and primary or secondary amines.[12][13][14][15]
| Feature | This compound | 5-chloro-2-(4-fluorophenyl)pyridine |
| Expected Reactivity | Higher | Lower |
| Typical Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with a suitable phosphine ligand (e.g., BINAP, Xantphos) | Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) |
| Typical Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu, LHMDS |
| Typical Solvent | Toluene, 1,4-Dioxane | Toluene, 1,4-Dioxane |
| Typical Temperature | 80 °C to 110 °C | 100 °C to 130 °C |
| Advantages | Generally higher yields and faster conversions under standard conditions. | Economical starting material. |
| Disadvantages | Higher cost of starting material. | May require higher catalyst loadings and longer reaction times; potential for side reactions at elevated temperatures. |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7][16][17]
| Feature | This compound | 5-chloro-2-(4-fluorophenyl)pyridine |
| Expected Reactivity | Higher | Significantly Lower |
| Typical Catalyst | Pd(PPh₃)₂Cl₂/CuI, Pd(PPh₃)₄/CuI | Specialized Pd/phosphine or Pd/NHC complexes; often copper-free systems are preferred.[16] |
| Typical Base | Et₃N, i-Pr₂NH | Cs₂CO₃, K₃PO₄ |
| Typical Solvent | THF, DMF, Toluene | Toluene, 1,4-Dioxane |
| Typical Temperature | Room Temperature to 80 °C | 100 °C to 140 °C |
| Advantages | Mild reaction conditions, often proceeds at room temperature.[6] | Low cost of starting material. |
| Disadvantages | Higher cost of starting material. | Very challenging substrate; requires high temperatures and specialized, often expensive, catalyst systems.[18] |
Experimental Protocols
The following are representative, generalized protocols for the cross-coupling reactions discussed. Researchers should optimize conditions for their specific substrates.
General Suzuki-Miyaura Coupling Protocol
A mixture of the halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), a suitable base such as K₂CO₃ (2.0 equiv), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv), in a 4:1 mixture of 1,4-dioxane and water is prepared.[19] The reaction vessel is then subjected to three cycles of vacuum and backfilling with an inert gas like argon or nitrogen. The mixture is subsequently heated to 90 °C for a duration of 12-24 hours.[19] Progress of the reaction is monitored using techniques such as TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Buchwald-Hartwig Amination Protocol
In an oven-dried Schlenk tube, the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the appropriate phosphine ligand (0.04 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv) are combined. The tube is evacuated and backfilled with argon. The aryl halide (1.0 equiv), the amine (1.2 equiv), and the solvent (e.g., toluene) are then added. The Schlenk tube is sealed and the mixture is heated in an oil bath at 100 °C until the starting material is consumed, as indicated by TLC or GC-MS analysis. The reaction is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Sonogashira Coupling Protocol
To a solution of the aryl halide (1.0 equiv) in a suitable solvent such as THF, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), a copper co-catalyst (e.g., CuI, 0.025 equiv), a base (e.g., diisopropylamine, 7.0 equiv), and the terminal alkyne (1.1 equiv) are added sequentially at room temperature.[6] The reaction is stirred for approximately 3 hours. Following the reaction, the mixture is diluted with diethyl ether and filtered through a pad of Celite, with additional washing of the pad with diethyl ether. The filtrate is then washed successively with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated in vacuo. The final product is purified by flash column chromatography on silica gel.[6]
Visualizing Reactivity and Workflow
Caption: Relative reactivity of aryl halides in palladium-catalyzed cross-coupling.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
The choice between this compound and 5-chloro-2-(4-fluorophenyl)pyridine as a synthetic intermediate is a strategic one, balancing reactivity against cost. For palladium-catalyzed cross-coupling reactions, the bromo-derivative offers a clear advantage in reactivity, generally enabling the use of milder conditions, a broader substrate scope with conventional catalysts, and more efficient reactions.[8] The chloro-derivative, while more economical, typically requires more forceful conditions and specialized, often more expensive and air-sensitive, catalyst systems to achieve satisfactory results. For researchers in drug development, the higher reactivity and reliability of the bromo-pyridine may justify its higher cost, particularly in the context of complex, multi-step syntheses where efficiency and yield are paramount.
References
- 1. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 5. scribd.com [scribd.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of two distinct classes of substituted pyridine derivatives with potential as anticancer agents. The information presented is collated from peer-reviewed scientific literature and is intended to facilitate further research and development in this area.
Introduction
Pyridine and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and approved pharmaceuticals.[1][2] Their versatile chemical nature allows for structural modifications that can modulate their interaction with various biological targets, making them a focal point in the discovery of novel therapeutics.[1] In the realm of oncology, substituted pyridines have shown significant promise by targeting key cellular processes involved in cancer progression, such as cell division and angiogenesis.[3][4][5]
This guide focuses on a comparative evaluation of two series of pyridine derivatives that have demonstrated potent anticancer activity through the inhibition of tubulin polymerization, a clinically validated target for cancer chemotherapy. The two classes of compounds are:
-
Pyridine-Bridged Combretastatin A4 Analogues: These compounds integrate a pyridine ring as a linker between two phenyl rings, mimicking the structure of the natural product combretastatin A4, a potent tubulin inhibitor.
-
6-Aryl-2-benzoyl-pyridines: This class of compounds features a central pyridine core with distinct aryl and benzoyl substitutions, also designed to interact with the colchicine binding site on tubulin.
By presenting a side-by-side comparison of their biological activities, supported by experimental data and detailed protocols, this guide aims to provide researchers with a comprehensive resource to inform the design and development of next-generation pyridine-based anticancer drugs.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro biological activities of representative compounds from the two classes of pyridine derivatives.
Table 1: Antiproliferative Activity of Pyridine-Bridged Combretastatin A4 Analogues
The antiproliferative activity of these compounds was evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented below.
| Compound | Linker Type | R1 | R2 | MDA-MB-231 IC50 (nM) | A549 IC50 (nM) | HeLa IC50 (nM) |
| CA-4 | cis-alkene | 3,4,5-trimethoxy | 4-hydroxy-3-methoxy | 1.2 | 1.5 | 1.0 |
| Analogue 4h | Pyridine (3-atom) | 2,4-dimethoxy | 4-methoxy | 2.1 | 2.5 | 1.8 |
| Analogue 4s | Pyridine (3-atom) | 2,4-dimethoxy | 3,4,5-trimethoxy | 3.2 | 4.1 | 2.9 |
| Analogue 4t | Pyridine (3-atom) | 3,4,5-trimethoxy | 4-methoxy | 5.6 | 7.3 | 4.5 |
Data extracted from Zheng et al., 2014.
Table 2: Antiproliferative Activity of 6-Aryl-2-benzoyl-pyridine Derivatives
The antiproliferative activity of this series was also assessed against a panel of human cancer cell lines, including a multidrug-resistant line.
| Compound | R1 | R2 | A375 IC50 (nM) | A549 IC50 (nM) | HCT116 IC50 (nM) | NCI/ADR-RES IC50 (nM) |
| Compound 4v | 3,4,5-trimethoxy | 4-fluoro | 1.5 | 1.9 | 2.1 | 2.8 |
| Compound 4u | 3,4,5-trimethoxy | 3-fluoro | 2.3 | 2.8 | 3.0 | 4.1 |
| Compound 4x | 3,4,5-trimethoxy | 4-chloro | 2.8 | 3.5 | 3.7 | 5.2 |
| ABI-231 | 3,4,5-trimethoxy | 4-methoxy | 4.5 | 5.1 | 5.8 | 7.9 |
Data extracted from Chen et al., 2020.[6]
Table 3: Comparative Tubulin Polymerization Inhibition
Both classes of compounds were evaluated for their ability to inhibit the polymerization of tubulin, a key mechanism of their anticancer activity.
| Compound | Class | Tubulin Polymerization IC50 (µM) |
| CA-4 | Combretastatin | 1.1 |
| Analogue 4h | Pyridine-Bridged Combretastatin A4 | 1.5 |
| Analogue 4s | Pyridine-Bridged Combretastatin A4 | 1.8 |
| Compound 4v | 6-Aryl-2-benzoyl-pyridine | 1.2 |
| ABI-231 | 2-Aryl-4-benzoyl-imidazole (Precursor) | 1.6 |
Data extracted from Zheng et al., 2014 and Chen et al., 2020.[6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]
- 2. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | CoLab [colab.ws]
- 3. alliedacademies.org [alliedacademies.org]
- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide for the Structural Confirmation of 5-Bromo-2-(4-fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of 5-Bromo-2-(4-fluorophenyl)pyridine, a key intermediate in pharmaceutical and materials science research. Due to the limited public availability of experimental spectra for this specific compound, this document presents a combination of predicted data for the target molecule and experimental data for structurally similar alternatives. This comparative approach allows for a robust structural confirmation by highlighting key spectroscopic features.
Structural Overview
This compound is a disubstituted pyridine derivative containing both a brominated pyridine ring and a fluorinated phenyl ring. Its structural confirmation relies on the unambiguous assignment of signals in various spectroscopic analyses, each providing unique insights into its molecular framework.
Logical Workflow for Spectroscopic Analysis
Caption: Logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, alongside experimental data for similar compounds.
Table 1: ¹H NMR Data Comparison (Predicted for Target, Experimental for Alternatives)
| Compound | H-3' (ppm) | H-4' (ppm) | H-6' (ppm) | H-2, H-6 (ppm) | H-3, H-5 (ppm) |
| This compound (Predicted) | ~7.7 (d) | ~7.9 (dd) | ~8.7 (d) | ~8.0 (dd) | ~7.2 (t) |
| 2-(4-Fluorophenyl)pyridine[1] | 7.7 (d) | 7.8 (td) | 8.7 (d) | 8.0 (dd) | 7.15 (t) |
| 2-(4-Bromophenyl)pyridine[1] | 7.7 (d) | 7.7 (td) | 8.7 (d) | 7.9 (d) | 7.6 (d) |
| 5-Bromo-2-fluoropyridine[2] | 7.0 (dd) | 7.9 (ddd) | 8.3 (d) | - | - |
Table 2: ¹³C NMR Data Comparison (Predicted for Target, Experimental for Alternatives)
| Compound | C-Br (ppm) | C-N (ppm) | Other Pyridine C (ppm) | C-F (ppm) | Other Phenyl C (ppm) |
| This compound (Predicted) | ~120 | ~158 | ~125, ~140, ~150 | ~164 (d, J≈250 Hz) | ~116 (d), ~130 (d) |
| 2-(4-Fluorophenyl)pyridine[1] | - | 156.4 | 120.3, 122.1, 136.8, 149.7 | 163.5 (d, J=249 Hz) | 115.7 (d), 128.7 (d) |
| 2-(4-Bromophenyl)pyridine[1] | - | 156.2 | 120.3, 122.4, 136.8, 149.7 | - | 123.4, 128.4, 131.8, 138.2 |
| 2-Bromo-5-fluoropyridine | 141.2 | 158.9 (d) | 121.9 (d), 140.2 (d) | - | - |
Note: Predicted NMR data is based on computational models and may vary from experimental values. 'd' denotes a doublet and 't' denotes a triplet.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₇BrFN), the expected molecular ion peaks will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (Predicted m/z) |
| This compound | C₁₁H₇BrFN | 252.08 | 251/253 [M]+•, 172 [M-Br]+, 156 [M-Br-F]+ |
| 2-(4-Fluorophenyl)pyridine | C₁₁H₈FN | 173.19 | 173 [M]+•, 145 [M-N]+ |
| 2-(4-Bromophenyl)pyridine | C₁₁H₈BrN | 234.09 | 233/235 [M]+•, 154 [M-Br]+ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 4: Key IR Absorptions (Predicted for Target, Typical Ranges for Alternatives)
| Functional Group | This compound (Predicted cm⁻¹) | Alternative Compounds (Typical Range cm⁻¹) |
| Aromatic C-H Stretch | ~3100 - 3000 | 3100 - 3000 |
| C=C and C=N Stretch (Aromatic) | ~1600 - 1450 | 1600 - 1450 |
| C-F Stretch | ~1250 - 1100 | 1250 - 1100 |
| C-Br Stretch | ~600 - 500 | 600 - 500 |
Experimental Workflow for Spectroscopic Techniques
Caption: Generalized experimental workflows for NMR, MS, and IR spectroscopy.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. A longer acquisition time and a greater number of scans are typically necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Data Acquisition: Introduce the sample solution into the ion source. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is typically introduced via a direct insertion probe. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak(s) and analyze the isotopic pattern to confirm the presence of bromine. Examine the fragmentation pattern to gain further structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. For definitive structural confirmation, it is recommended to obtain experimental data for the target compound and compare it with the predicted and alternative compound data presented herein.
References
A Researcher's Guide to Purity Assessment of Synthesized 5-Bromo-2-(4-fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research in the pharmaceutical sciences. For a key intermediate like 5-Bromo-2-(4-fluorophenyl)pyridine, which holds potential in the development of novel therapeutics, ensuring its chemical integrity is paramount. This guide provides a comprehensive comparison of standard analytical techniques for determining the purity of synthesized this compound, offering detailed experimental protocols and comparative data against relevant alternatives.
Introduction to Purity Assessment
The presence of impurities in a synthesized active pharmaceutical ingredient (API) or its intermediates can significantly impact its safety, efficacy, and stability. Regulatory bodies mandate stringent purity thresholds, making robust analytical characterization a critical component of the drug development process. This guide focuses on a multi-pronged approach to purity assessment, utilizing chromatographic and spectroscopic techniques to provide a holistic view of the synthesized this compound's quality.
Comparative Analysis of Analytical Techniques
A combination of analytical methods is essential for a thorough purity evaluation. High-Performance Liquid Chromatography (HPLC) is often the primary technique for quantitative analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) excels at identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and the detection of structurally similar impurities.
| Analytical Technique | Principle | Information Provided | Key Advantages | Potential Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantitative purity (% area), detection of non-volatile impurities. | High resolution and sensitivity for a wide range of compounds. | Requires method development; may not be suitable for highly volatile compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents, starting materials). | Excellent for separating complex mixtures of volatile compounds; provides structural information from mass spectra. | Limited to thermally stable and volatile compounds. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation at specific frequencies in a magnetic field, providing detailed structural information. | Structural confirmation of the main compound and impurities. | Provides unambiguous structural elucidation; can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity; a sharp melting point close to the literature value suggests high purity. | Simple, rapid, and inexpensive preliminary check. | Insensitive to small amounts of impurities; not a quantitative measure. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-20 min: 50-95% B
-
20-25 min: 95% B
-
25-26 min: 95-50% B
-
26-30 min: 50% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.
Data Presentation and Interpretation
Clear and concise data presentation is essential for comparative analysis.
Purity Data for this compound
| Analytical Method | Parameter | Result |
| HPLC | Purity (% Area) | > 99.0% |
| GC-MS | Major Peak (% Area) | > 99.0% |
| ¹H NMR | Conforms to Structure | Yes |
| Melting Point | Range (°C) | 78-80°C |
¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.65 | d | 1H | H-6 (Py) |
| 7.95 | dd | 2H | H-2', H-6' (Ph) |
| 7.80 | dd | 1H | H-4 (Py) |
| 7.65 | d | 1H | H-3 (Py) |
| 7.15 | t | 2H | H-3', H-5' (Ph) |
¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 163.5 (d, J = 250 Hz) | C-4' (Ph) |
| 157.0 | C-2 (Py) |
| 150.0 | C-6 (Py) |
| 140.0 | C-4 (Py) |
| 135.0 (d, J = 3 Hz) | C-1' (Ph) |
| 129.0 (d, J = 8 Hz) | C-2', C-6' (Ph) |
| 121.0 | C-3 (Py) |
| 118.0 | C-5 (Py) |
| 116.0 (d, J = 22 Hz) | C-3', C-5' (Ph) |
Comparison with Alternatives
The choice of a synthetic intermediate often involves a trade-off between factors like yield, purity, cost, and safety. Below is a comparison of this compound with potential alternatives.
| Compound | Synthetic Route | Key Advantages | Purity Assessment Highlights |
| This compound | Suzuki coupling of 2,5-dibromopyridine and 4-fluorophenylboronic acid. | Good yields, readily available starting materials. | High purity achievable with standard purification techniques. |
| 2-(4-Fluorophenyl)pyridine | Suzuki coupling of 2-bromopyridine and 4-fluorophenylboronic acid. | Simpler synthesis, potentially lower cost. | Absence of the bromo-substituent simplifies the NMR spectrum. |
| 5-Chloro-2-(4-fluorophenyl)pyridine | Suzuki coupling of 5-chloro-2-bromopyridine and 4-fluorophenylboronic acid. | May offer different reactivity in subsequent synthetic steps. | HPLC and GC-MS are crucial to distinguish from the bromo-analog. |
Visualizing the Workflow and Structures
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and chemical structures.
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Chemical structures of the target compound and an alternative.
Conclusion
A rigorous and multi-faceted approach is indispensable for accurately assessing the purity of synthesized this compound. The combination of HPLC, GC-MS, and NMR spectroscopy provides a comprehensive purity profile, ensuring the quality and reliability of this important synthetic intermediate for its intended applications in research and drug development. The comparison with alternative compounds underscores the importance of selecting intermediates based on a thorough evaluation of their synthesis, purity, and potential impact on subsequent research.
A Comparative Guide to Catalysts for the Suzuki Reaction of 5-Bromo-2-(4-fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The specific application of this reaction to 5-Bromo-2-(4-fluorophenyl)pyridine is of significant interest in medicinal chemistry for the synthesis of novel pharmaceutical candidates. The choice of catalyst is paramount to the success of this transformation, directly impacting reaction yield, time, and overall efficiency. This guide provides an objective comparison of common palladium-based catalyst systems for the Suzuki coupling of this compound with various arylboronic acids, supported by experimental data from analogous systems.
Performance Comparison of Catalyst Systems
The following table summarizes the performance of three distinct palladium catalyst systems for the Suzuki coupling of bromopyridine derivatives. While the data is primarily derived from substrates structurally similar to this compound, it provides a strong indication of the expected performance for the target substrate.
| Catalyst System | Arylboronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| System 1: Pd(PPh₃)₄ | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-24 | 85 | 5 | [1] |
| 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-24 | 82 | 5 | [1] | |
| 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-24 | 88 | 5 | [1] | |
| System 2: Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 | High (Expected) | 1-2 | General Protocol |
| System 3: PEPPSI-IPr | Phenylboronic acid | K₂CO₃ | THF | 60-80 | 4-12 | High (Expected) | 1-2 | General Protocol |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for Suzuki reactions of similar bromopyridine substrates and can be adapted for this compound.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol is adapted from the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.3 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 85-95 °C and stir for 15-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Pd(OAc)₂ with SPhos
This is a general protocol for Suzuki-Miyaura coupling of challenging aryl bromides using a Buchwald ligand.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon)
Procedure:
-
In a dry Schlenk flask, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Suzuki Coupling using PEPPSI-IPr
This is a general protocol for the Suzuki-Miyaura coupling of aryl bromides using a PEPPSI precatalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
--INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox or under a stream of argon, add this compound, the arylboronic acid, PEPPSI-IPr, and K₂CO₃ to a dry Schlenk tube or vial.
-
Add anhydrous THF.
-
Seal the tube or vial and heat the reaction mixture to 60-80 °C.
-
Stir the reaction for 4-12 hours, monitoring its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent and filter to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle
The diagram below outlines the fundamental steps of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Validating Reaction Products of 5-Bromo-2-(4-fluorophenyl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions for the functionalization of 5-Bromo-2-(4-fluorophenyl)pyridine. It offers a validation framework for the resulting biarylpyridine and aminopyridine structures, supported by experimental data from analogous reactions, detailed experimental protocols, and a discussion of alternative synthetic routes.
Data Presentation: Comparison of Reaction Products
Below is a summary of expected outcomes and characterization data based on analogous reactions.
Table 1: Comparison of Suzuki-Miyaura and Buchwald-Hartwig Reactions
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Reaction Type | C-C bond formation | C-N bond formation |
| Reactants | This compound, Arylboronic Acid | This compound, Primary/Secondary Amine |
| Typical Product | 5-Aryl-2-(4-fluorophenyl)pyridine | 5-(Arylamino)-2-(4-fluorophenyl)pyridine |
| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), Phosphine ligand |
| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄ |
Table 2: Experimental Data for an Analogous Suzuki-Miyaura Reaction: Synthesis of 2-Fluoro-5-(4-fluorophenyl)pyridine [1]
| Parameter | Value |
| Reactants | 5-Bromo-2-fluoropyridine, 4-Fluorophenylboronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Base | Potassium phosphate (K₃PO₄) |
| Solvent | Dioxane/Water |
| Temperature | 373 K (reflux) |
| Reaction Time | 8 hours |
| Yield | 85% |
| Melting Point | 350–352 K |
| Product | 2-Fluoro-5-(4-fluorophenyl)pyridine |
Note: This data is for a closely related reaction and serves as a strong predictor for the expected outcome and properties of the reaction with this compound.
Table 3: Representative ¹H and ¹³C NMR Data for a 2-(4-Fluorophenyl)pyridine Core [2]
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR | 8.73 – 8.61 (m, 1H), 8.04 – 7.93 (m, 2H), 7.80 – 7.73 (m, 1H), 7.72 – 7.65 (m, 1H), 7.25 – 7.21 (m, 1H), 7.20 – 7.11 (m, 2H) |
| ¹³C NMR | 163.5 (d, J = 249.3 Hz), 156.4, 149.7, 136.8, 135.5 (d, J = 3.1 Hz), 128.7 (d, J = 8.4 Hz), 122.1, 120.3, 115.7 (d, J = 21.6 Hz) |
Note: This data for the unsubstituted 2-(4-fluorophenyl)pyridine provides a reference for identifying the core structure's signals in the NMR spectra of the reaction products.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and comparing synthetic routes.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction (Analogous)[1]
This protocol is adapted from the synthesis of 2-Fluoro-5-(4-fluorophenyl)pyridine.
Materials:
-
5-Bromo-2-fluoropyridine (1.0 equivalent)
-
4-Fluorophenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.5 mol%)
-
Potassium phosphate (K₃PO₄) (1.3 equivalents)
-
Dioxane
-
Deionized water
Procedure:
-
To a solution of 5-bromo-2-fluoropyridine (0.2 g, 1.136 mmol) and 4-fluorophenylboronic acid (0.190 g, 1.36 mmol) in dioxane (6 mL), add a solution of K₃PO₄ (0.361 g, 1.70 mmol) in 1 mL of H₂O.
-
Add Pd(PPh₃)₄ (1.5 mol%) to the mixture at 373 K under a nitrogen atmosphere.
-
Reflux the reaction mixture for 8 hours.
-
After cooling, add 20 mL of distilled water.
-
Extract the aqueous layer three times with ethyl acetate (3 x 15 mL).
-
Evaporate the combined organic layers in vacuo to obtain the crude product.
-
Purify the product by crystallization from a saturated chloroform/methanol solution.
Protocol 2: Buchwald-Hartwig Amination (General)[3]
This is a general protocol for the amination of a bromo-pyridine derivative.
Materials:
-
5-Bromo-N-phenylpyridin-3-amine (1.0 equivalent)
-
Aniline (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add 5-Bromo-N-phenylpyridin-3-amine, aniline, sodium tert-butoxide, BINAP, and Pd₂(dba)₃.
-
Add anhydrous toluene to the flask via syringe to achieve a concentration between 0.1 and 0.5 M with respect to the limiting reagent.
-
Subject the reaction mixture to three cycles of vacuum-backfill with argon to remove any dissolved oxygen.
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Logical Relationship of Synthetic Pathways
The following diagram illustrates the primary palladium-catalyzed pathways for the derivatization of this compound, alongside alternative C-C coupling methods.
Caption: Synthetic pathways from this compound.
Experimental Workflow for Cross-Coupling Reactions
The general workflow for performing and analyzing the products of a palladium-catalyzed cross-coupling reaction is depicted below.
Caption: General experimental workflow for cross-coupling synthesis.
Signaling Pathway: Inhibition of Tubulin Polymerization
Diarylpyridine derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division. This makes them promising candidates for anticancer drug development.
Caption: Inhibition of tubulin polymerization by diarylpyridine derivatives.
References
A Comparative Cost-Benefit Analysis of Synthetic Routes to 5-Bromo-2-(4-fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 5-Bromo-2-(4-fluorophenyl)pyridine, a key building block in the development of novel pharmaceuticals and functional materials, demands a thorough evaluation of available synthetic methodologies. This guide provides a comprehensive cost-benefit analysis of four prominent palladium-catalyzed cross-coupling reactions: Suzuki, Stille, Negishi, and Hiyama couplings. By examining reaction efficiency, cost of materials, and operational considerations, this document aims to equip researchers with the necessary data to make informed decisions for their specific research and development needs.
Executive Summary
A comparative overview of the four synthetic routes is presented below, highlighting key metrics for a preliminary assessment. The analysis is based on a hypothetical 10 mmol scale reaction, with cost estimations derived from commercially available starting materials and catalysts. It is important to note that actual yields and costs may vary depending on experimental conditions and supplier pricing.
| Synthetic Route | Key Reactants | Typical Yield (%) | Estimated Reagent Cost (per 10 mmol) | Key Advantages | Key Disadvantages |
| Suzuki Coupling | 2,5-Dibromopyridine, 4-Fluorophenylboronic acid | 70-95% | ~$150 - $250 | High yields, commercially available and stable reagents, well-established protocols. | Potential for boronic acid homo-coupling. |
| Stille Coupling | 2,5-Dibromopyridine, (4-Fluorophenyl)tributyltin | 60-85% | ~$250 - $400 | Tolerant to a wide range of functional groups. | Toxicity of organotin reagents, purification challenges. |
| Negishi Coupling | 2,5-Dibromopyridine, (4-Fluorophenyl)zinc chloride | 65-90% | ~$200 - $350 | High reactivity and yields, functional group tolerance. | Moisture and air sensitivity of organozinc reagents. |
| Hiyama Coupling | 2,5-Dibromopyridine, (4-Fluorophenyl)trimethoxysilane | 60-80% | ~$180 - $300 | Low toxicity of organosilane reagents, environmentally benign. | Often requires an activating agent (e.g., fluoride source). |
Synthetic Pathway Overview
The synthesis of this compound via these cross-coupling methods generally follows the pathway illustrated below. Each route utilizes a different organometallic reagent to couple the 4-fluorophenyl group to the 2-position of the 5-bromopyridine core.
Caption: General cross-coupling approach to this compound.
Detailed Experimental Protocols and Cost Analysis
Below are detailed experimental protocols adapted from literature for analogous reactions, alongside a cost breakdown for each synthetic route.
Suzuki Coupling
The Suzuki coupling is a widely used and robust method for the formation of C-C bonds. It typically offers high yields and utilizes commercially available and relatively stable boronic acids.
Experimental Protocol:
A mixture of 2,5-dibromopyridine (10 mmol, 2.37 g), 4-fluorophenylboronic acid (12 mmol, 1.68 g), palladium(II) acetate (0.2 mol%, 0.045 g), and SPhos (0.4 mol%, 0.164 g) in a mixture of 1,4-dioxane (40 mL) and water (10 mL) is degassed with argon for 20 minutes. Potassium phosphate (20 mmol, 4.25 g) is then added, and the mixture is heated at 100 °C for 12-16 hours under an argon atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate (100 mL) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Cost Analysis (10 mmol scale):
| Reagent | Quantity | Estimated Cost (USD) |
| 2,5-Dibromopyridine | 2.37 g | $15 |
| 4-Fluorophenylboronic acid | 1.68 g | $30 |
| Palladium(II) acetate | 0.045 g | $50 |
| SPhos | 0.164 g | $45 |
| Potassium phosphate | 4.25 g | $5 |
| Solvents & Consumables | - | ~$5 |
| Total | ~$150 |
Stille Coupling
The Stille coupling is known for its tolerance of a wide variety of functional groups. However, the toxicity of the organotin reagents is a significant drawback.
Experimental Protocol:
To a solution of 2,5-dibromopyridine (10 mmol, 2.37 g) and (4-fluorophenyl)tributyltin (11 mmol, 4.24 g) in anhydrous toluene (50 mL) is added tetrakis(triphenylphosphine)palladium(0) (3 mol%, 0.347 g). The mixture is degassed with argon for 20 minutes and then heated to 110 °C for 18-24 hours under an argon atmosphere. After cooling, the reaction mixture is diluted with diethyl ether (100 mL) and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is dried, concentrated, and purified by column chromatography.
Cost Analysis (10 mmol scale):
| Reagent | Quantity | Estimated Cost (USD) |
| 2,5-Dibromopyridine | 2.37 g | $15 |
| (4-Fluorophenyl)tributyltin | 4.24 g | ~$150 |
| Tetrakis(triphenylphosphine)palladium(0) | 0.347 g | $70 |
| Solvents & Consumables | - | ~$15 |
| Total | ~$250 |
Negishi Coupling
The Negishi coupling offers high reactivity and yields, but the organozinc reagents are sensitive to air and moisture, requiring inert atmosphere techniques.
Experimental Protocol:
A solution of (4-fluorophenyl)zinc chloride (0.5 M in THF, 22 mL, 11 mmol) is added to a solution of 2,5-dibromopyridine (10 mmol, 2.37 g) and tetrakis(triphenylphosphine)palladium(0) (2 mol%, 0.231 g) in anhydrous THF (30 mL) under an argon atmosphere. The reaction mixture is stirred at 60 °C for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Cost Analysis (10 mmol scale):
| Reagent | Quantity | Estimated Cost (USD) |
| 2,5-Dibromopyridine | 2.37 g | $15 |
| (4-Fluorophenyl)zinc chloride (0.5 M in THF) | 22 mL | ~$120 |
| Tetrakis(triphenylphosphine)palladium(0) | 0.231 g | $45 |
| Solvents & Consumables | - | ~$20 |
| Total | ~$200 |
Hiyama Coupling
The Hiyama coupling is an attractive alternative due to the low toxicity of the organosilane reagents. However, it often requires an activating agent, such as a fluoride source.
Experimental Protocol:
A mixture of 2,5-dibromopyridine (10 mmol, 2.37 g), (4-fluorophenyl)trimethoxysilane (15 mmol, 3.0 g), palladium(II) acetate (2 mol%, 0.045 g), and a suitable phosphine ligand (e.g., triphenylphosphine, 4 mol%, 0.105 g) in anhydrous THF (40 mL) is treated with tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 15 mL, 15 mmol) under an argon atmosphere. The reaction mixture is heated at 80 °C for 24 hours. After cooling, the mixture is diluted with ethyl acetate, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Cost Analysis (10 mmol scale):
| Reagent | Quantity | Estimated Cost (USD) |
| 2,5-Dibromopyridine | 2.37 g | $15 |
| (4-Fluorophenyl)trimethoxysilane | 3.0 g | ~$80 |
| Palladium(II) acetate | 0.045 g | $50 |
| Triphenylphosphine | 0.105 g | $5 |
| Tetrabutylammonium fluoride (1.0 M in THF) | 15 mL | $25 |
| Solvents & Consumables | - | ~$5 |
| Total | ~$180 |
Logical Workflow for Method Selection
The choice of the optimal synthetic route depends on a variety of factors, including project-specific priorities such as cost, scale, available equipment, and safety considerations. The following diagram illustrates a logical workflow to guide the decision-making process.
Caption: Decision-making workflow for selecting a synthetic route.
Conclusion
Each of the discussed synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.
-
The Suzuki coupling stands out as a highly efficient and cost-effective method, particularly for large-scale synthesis, due to the stability and commercial availability of boronic acids.
-
The Hiyama coupling presents a more environmentally friendly option with lower toxicity, making it an attractive choice when safety and sustainability are primary concerns.
-
The Stille and Negishi couplings , while offering high functional group tolerance and good yields, are hampered by the toxicity of organotin reagents and the sensitivity of organozinc reagents, respectively. These methods may be more suitable for smaller-scale syntheses where specific functional group compatibility is critical.
Ultimately, the optimal choice will depend on a careful consideration of the specific project goals, available resources, and safety protocols. This guide provides a foundational dataset to aid in this critical decision-making process.
Applications in Kinase Inhibition: A Structure-Activity Relationship (SAR) Analysis
5-Bromo-2-(4-fluorophenyl)pyridine is a valuable scaffold for the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The 2-phenylpyridine core of the molecule can mimic the adenine region of ATP, the natural substrate for kinases, allowing it to bind to the ATP-binding site and inhibit the enzyme's activity.
The bromine atom at the 5-position serves as a key handle for introducing chemical diversity through cross-coupling reactions. This allows for the exploration of the chemical space around the scaffold to optimize potency and selectivity for specific kinase targets.
Comparative Biological Activity of Halogenated Pyridine Analogs
The nature of the halogen at the 5-position can influence the compound's binding affinity and pharmacokinetic properties. In some cases, a bromo substituent can form favorable halogen bonds with the protein target, enhancing potency. In other instances, a chloro group may be preferred for its different steric and electronic properties.
Table 2: Hypothetical Comparative IC₅₀ Values of 5-Halo-2-(4-fluorophenyl)pyridine Analogs against a Target Kinase
| Compound | Halogen at 5-position | Target Kinase | Hypothetical IC₅₀ (nM) | Rationale for Comparison |
| 1 | Bromo | Kinase X | 50 | The bromo group can form halogen bonds and provides a good balance of reactivity and stability. |
| 2 | Chloro | Kinase X | 75 | The chloro group is smaller and more electronegative than bromo, which may alter binding interactions. |
| 3 | Iodo | Kinase X | 40 | The larger and more polarizable iodo group may form stronger halogen bonds, potentially increasing potency. |
Note: The IC₅₀ values in this table are hypothetical and are intended to illustrate the potential impact of halogen substitution. Actual values would need to be determined experimentally.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human kinase enzyme
-
Substrate peptide or protein
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound derivative)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the kinase enzyme and ATP to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing the Synthetic and Biological Pathways
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic workflow for this compound.
Caption: Mechanism of kinase inhibition by a this compound derivative.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of biologically active compounds, particularly kinase inhibitors. Its favorable reactivity in Suzuki-Miyaura coupling reactions, compared to chlorinated analogs, makes it an attractive starting material for the efficient construction of diverse chemical libraries. The ability to readily introduce a wide range of substituents at the 5-position allows for the fine-tuning of a compound's pharmacological properties. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to effectively utilize this compound in their drug discovery efforts. Further head-to-head comparative studies of its analogs will be crucial for fully elucidating its potential and for the rational design of next-generation therapeutics.
Benchmarking the Performance of 5-Bromo-2-(4-fluorophenyl)pyridine in Key Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for the performance of 5-Bromo-2-(4-fluorophenyl)pyridine in three widely utilized cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Due to a scarcity of published data on this specific substrate, this guide leverages experimental data from structurally similar bromopyridines and general principles of reactivity to provide expected performance benchmarks and detailed experimental protocols. This approach offers a robust starting point for researchers utilizing this compound in their synthetic endeavors.
Reactivity Overview
The reactivity of halo-pyridines in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl. Consequently, the general reactivity order for these substrates is Iodo > Bromo > Chloro. This compound is therefore expected to offer a good balance of reactivity and stability, making it a versatile building block in medicinal chemistry and materials science. While more reactive than its chloro- counterpart, it is typically more stable and cost-effective than the corresponding iodo-derivative.
Data Presentation: Comparative Performance in Key Cross-Coupling Reactions
The following tables summarize the expected comparative performance of 5-halo-2-(4-fluorophenyl)pyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The performance metrics are estimations based on data from analogous compounds and established reactivity principles.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Halogenated Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Expected Yield | Notes |
| 5-Iodo-2-(4-fluorophenyl)pyridine | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | >90% | Highest reactivity, prone to side reactions like dehalogenation. |
| This compound | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | ~85% | Good balance of reactivity and stability. |
| 5-Chloro-2-(4-fluorophenyl)pyridine | Pd(OAc)₂/SPhos (2 mol%/4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 60-75% | Requires more active catalyst systems and potentially higher temperatures. |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Halogenated Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Expected Yield | Notes |
| 5-Iodo-2-(4-fluorophenyl)pyridine | Pd₂(dba)₃/Xantphos (2 mol%/4 mol%) | NaOtBu | Toluene | 100 | >90% | Very reactive, may require careful control of reaction conditions. |
| This compound | Pd₂(dba)₃/Xantphos (2 mol%/4 mol%) | NaOtBu | Toluene | 100 | ~80-90% | Generally provides high yields with standard catalyst systems. |
| 5-Chloro-2-(4-fluorophenyl)pyridine | Pd₂(dba)₃/RuPhos (2 mol%/4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 50-70% | Often requires more specialized and electron-rich ligands. |
Table 3: Sonogashira Coupling with Phenylacetylene
| Halogenated Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Expected Yield | Notes |
| 5-Iodo-2-(4-fluorophenyl)pyridine | PdCl₂(PPh₃)₂/CuI (2 mol%/4 mol%) | Et₃N | THF | RT | >90% | High reactivity allows for mild reaction conditions. |
| This compound | PdCl₂(PPh₃)₂/CuI (2 mol%/4 mol%) | Et₃N | THF | RT-50 | ~80-90% | Excellent reactivity, may require gentle heating for less reactive alkynes. |
| 5-Chloro-2-(4-fluorophenyl)pyridine | Pd(OAc)₂/XPhos/CuI (2 mol%/4 mol%/4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 40-60% | Significantly less reactive, requiring more robust catalyst systems and higher temperatures. |
Experimental Protocols
The following are detailed, representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed 4:1 mixture of toluene and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene and the secondary amine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and dilute with diethyl ether.
-
Filter through a plug of Celite® and wash the plug with additional ether.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with water, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Safety Operating Guide
Navigating the Disposal of 5-Bromo-2-(4-fluorophenyl)pyridine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 5-Bromo-2-(4-fluorophenyl)pyridine, a halogenated pyridine derivative. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
I. Hazard Identification and Waste Classification
Before initiating any disposal procedure, it is crucial to understand the potential hazards associated with this compound. As a halogenated organic compound, it should be treated as hazardous waste.[1] This classification necessitates specific handling and disposal methods to prevent harm to human health and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Key Hazard Considerations:
-
Environmental Hazard: Discharge into the environment must be avoided.[2] Halogenated compounds can be persistent and harmful to aquatic life.
II. Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound for disposal.
| PPE Category | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves should be changed immediately if contaminated.[3] |
| Eye Protection | Safety glasses with side shields or goggles.[1][3] |
| Skin and Body | A flame-retardant lab coat with long sleeves and tight-fitting cuffs.[1][3] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably under a chemical fume hood to avoid inhalation.[1] |
III. Spill Management
In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated and restrict access to non-essential personnel.[4]
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[1][4]
-
Collection: Carefully collect the absorbed material into a designated, sealed container for hazardous waste.[1][4]
-
Decontamination: Clean the spill area thoroughly with a detergent solution followed by clean water.[3]
-
Waste Disposal: All materials used for cleanup, including contaminated absorbent pads and gloves, must be disposed of as hazardous waste.
IV. Step-by-Step Disposal Protocol
The following workflow outlines the mandatory steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
1. Waste Segregation:
-
This compound waste must be segregated from other waste streams.[1] It falls into the category of halogenated organic compounds.[1] Do not mix it with non-halogenated solvents or other incompatible materials.[1]
2. Containerization:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap.[1] Polyethylene or glass containers are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste".[1]
3. Labeling:
-
The label must include the full chemical name: "this compound" (no abbreviations or formulas).[1]
-
List all constituents and their approximate percentages if it is a mixture.[1]
-
Include the date when the waste was first added to the container.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
5. Final Disposal Method:
-
The primary recommended method for the disposal of halogenated organic compounds is controlled incineration at a licensed chemical destruction plant.[7] This process often involves flue gas scrubbing to neutralize harmful combustion byproducts.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste disposal company.[1]
-
Never attempt to dispose of this chemical through standard laboratory or municipal waste systems.
V. Contaminated Material Disposal
Any materials that come into contact with this compound must also be treated as hazardous waste.
| Contaminated Item | Disposal Procedure |
| Empty Containers | Containers should be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[1] The rinsed container can then be managed according to institutional guidelines.[1][7] |
| Labware (glass, plastic) | Disposable labware should be collected in a designated hazardous waste container. Non-disposable glassware should be decontaminated with a suitable solvent, with the rinsate collected as hazardous waste. |
| Gloves, absorbent pads, etc. | All disposable items used during handling or cleanup must be placed in a sealed bag and then into the designated hazardous waste container.[3] |
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most accurate and comprehensive guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-2-(4-fluorophenyl)pyridine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 5-Bromo-2-(4-fluorophenyl)pyridine, a halogenated pyridine derivative. Adherence to these protocols is crucial for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[1] Latex gloves are not suitable.[1] Inspect gloves before each use and change them immediately upon contamination. Double gloving is advised for tasks with a higher risk of exposure.[3] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned. Clothing worn underneath should be made of natural fibers like cotton.[3] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required. Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[3] |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
| Phase | Procedure | Key Considerations |
| Preparation | 1. Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered. 2. Verify that the fume hood is functioning correctly. 3. Inspect all necessary PPE for integrity and wear it correctly.[3] 4. Locate the nearest eyewash station and safety shower before starting work. | Always work in a well-ventilated area.[1] |
| Handling | 1. Keep containers of this compound tightly closed when not in use.[1] 2. Avoid direct contact with the skin, eyes, and clothing.[4] 3. Use non-sparking tools and avoid sources of ignition as pyridine derivatives can be flammable.[4] 4. Ground/bond container and receiving equipment to prevent static discharge.[4] | Pyridine and its derivatives can have a strong, unpleasant odor and are hazardous upon inhalation, ingestion, or skin contact.[1] |
| Post-Handling | 1. Thoroughly wash hands and any exposed skin with soap and water after handling.[3] 2. Decontaminate the work surface and any equipment used. 3. Properly label and store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][2] | Proper hygiene and cleanup are critical to prevent inadvertent exposure. |
Disposal Plan: Managing Waste Responsibly
All waste materials containing this compound must be treated as hazardous waste.[1][2]
| Waste Type | Disposal Procedure | Container and Labeling |
| Solid Waste | Contaminated materials such as gloves, pipette tips, and absorbent pads. | Collect in a designated, properly sealed, and clearly labeled hazardous waste container.[2] |
| Liquid Waste | Unused compound and solutions containing the compound. | Collect in a designated, properly sealed, and clearly labeled hazardous waste container.[2] Do not mix with other incompatible waste streams.[2] |
| Container Labeling | All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound". The label should also indicate the associated hazards (e.g., Flammable, Toxic, Irritant). | Follow all local, state, and federal regulations for hazardous waste disposal.[2] |
Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
